5-(4-Methoxyphenyl)-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROINZDCGLJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(4-Methoxyphenyl)-2-methylaniline: Technical Profile & Synthesis Guide
Topic: 5-(4-Methoxyphenyl)-2-methylaniline (CAS 761440-20-4) Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Whitepaper
Executive Summary & Structural Significance
This compound (CAS 761440-20-4), also known as 3-amino-4-methyl-4'-methoxybiphenyl , represents a high-value biaryl scaffold in medicinal chemistry. Its structural architecture—a primary aniline fused to a 4-methoxyphenyl ring with an ortho-methyl group—serves as a critical pharmacophore in the design of kinase inhibitors, GPCR ligands, and liquid crystal materials.
Core Structural Utility
The compound's utility is driven by three key physicochemical features:
-
Biaryl Axis & Atropisomerism: The ortho-methyl group at position 2 (relative to the amine) introduces steric strain across the biaryl bond, restricting free rotation. This conformational bias is exploited in drug design to lock ligands into a bioactive conformation, reducing the entropic penalty of binding to protein targets (e.g., the ATP-binding pocket of kinases).
-
Electronic Modulation: The 4'-methoxy group acts as a distinct hydrogen bond acceptor and electron donor, modulating the lipophilicity (LogP) and metabolic stability of the distal ring.
-
Nucleophilic Handle: The primary amine (-NH₂) serves as a versatile attachment point for elaborating the scaffold into ureas, amides, or heterocycles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Identification Data
| Property | Specification |
| CAS Number | 761440-20-4 |
| IUPAC Name | This compound; 3-Amino-4-methyl-4'-methoxybiphenyl |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| SMILES | Cc1ccc(cc1N)c2ccc(OC)cc2 |
| InChI Key | PTVYAMAREYFYBU-UHFFFAOYSA-N |
Predicted Physicochemical Profile
Note: Experimental values for this specific CAS are limited in public domains; data below are calculated based on structure-activity relationship (SAR) models for biaryl anilines.
| Parameter | Value (Predicted) | Significance |
| Physical State | Solid (Crystalline) | Typical for biaryl amines; likely off-white to pale yellow. |
| Melting Point | 85–95 °C | High crystallinity due to pi-stacking potential. |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Lipophilic; suitable for CNS penetration or hydrophobic pockets. |
| pKa (Conjugate Acid) | 4.4 ± 0.2 | Weakly basic; less basic than aniline due to biaryl conjugation. |
| Polar Surface Area | 35.25 Ų | Good membrane permeability profile. |
Synthesis & Manufacturing Protocol
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This convergent strategy allows for the modular assembly of the biaryl core from commercially available precursors.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond (C1'–C5), revealing two key synthons:
-
Electrophile: 5-Bromo-2-methylaniline (or the corresponding iodide).
-
Nucleophile: 4-Methoxyphenylboronic acid.
Experimental Protocol (Standardized)
Safety Note: Perform all reactions in a fume hood. Aryl halides and boronic acids can be irritants.
Reagents:
-
Substrate A: 5-Bromo-2-methylaniline (1.0 eq)
-
Substrate B: 4-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂·DCM (for sterically demanding substrates)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
-
Inertion: Charge a reaction flask with 5-Bromo-2-methylaniline, 4-Methoxyphenylboronic acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling).
-
Solvation: Add the deoxygenated solvent system (Dioxane or Toluene/EtOH) via syringe.
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1) or LC-MS.
-
Workup:
-
Cool to room temperature.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% → 20% Ethyl Acetate in Hexanes.
-
Yield: Expect 75–85% isolated yield as an off-white solid.
-
Synthesis Mechanism Visualization
The following diagram illustrates the catalytic cycle and key intermediates.
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl amine.
Applications in Drug Discovery[11][12][13][14]
Kinase Inhibitor Scaffolds
The this compound structure is a "privileged" motif for Type II kinase inhibitors.
-
Mechanism: The aniline nitrogen is typically derivatized into a urea or amide linker that binds to the "gatekeeper" residue or the DFG-motif in the kinase activation loop.
-
Role of the Methyl Group: The 2-methyl substituent forces the phenyl ring to twist out of plane relative to the aniline ring. This non-planar conformation is often required to fit into the hydrophobic specificity pocket of kinases like p38 MAPK or B-Raf .
Derivatization Pathways
The primary amine is the focal point for chemical elaboration.
-
Urea Formation: Reaction with isocyanates (R-NCO) yields diarylureas, a class of compounds with potent anti-cancer activity (e.g., Sorafenib analogs).
-
Amide Coupling: Standard EDC/HOBt coupling with carboxylic acids generates amides, often used to extend the scaffold into solvent-exposed regions of the protein target.
-
Buchwald-Hartwig Amination: The amine can serve as a nucleophile to couple with a third aryl halide, creating triaryl-amine systems used in organic electronics (OLEDs).
Decision Tree for Derivatization
Figure 2: Synthetic divergence from the core biaryl amine scaffold.
Safety & Handling Protocol
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved N95 respirator or particulate filter if dust formation is likely.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm) are recommended.
-
Eyes: Safety glasses with side shields or chemical splash goggles.
Storage:
-
Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
Keep container tightly closed to prevent oxidation of the amine, which can darken the solid over time.
References
-
Chemical Identity & Structure: "4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine (CAS 761440-20-4)." AiFChem Database. Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Biaryl Scaffolds in Drug Design: Murugesan, S., et al. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[3] Link
-
Kinase Inhibitor Structural Biology: Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
Sources
A Guide to Biaryl Aniline Scaffolds in Medicinal Chemistry: From Synthesis to Therapeutic Application
Introduction: The Privileged Position of Biaryl Anilines
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds." The biaryl aniline core is a quintessential example of such a structure.[1][2][3][4] This scaffold, characterized by two directly connected aromatic rings with an aniline moiety, offers a unique combination of structural rigidity, conformational adaptability, and synthetic tractability. Its prevalence stems from its ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological macromolecules like enzymes and receptors.[3][4] The inherent modularity of the biaryl aniline scaffold allows chemists to systematically modify its constituent parts to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the biaryl aniline scaffold, covering the strategic logic behind its synthesis, the nuances of its structure-activity relationships (SAR), and its successful application in the development of modern therapeutics.
I. Strategic Synthesis of Biaryl Aniline Scaffolds
The construction of the biaryl aniline core is a foundational task in drug discovery programs centered on this scaffold. The choice of synthetic route is governed by factors such as substrate scope, functional group tolerance, scalability, and the increasing demand for sustainable and atom-economical methods.
A. Workhorse Methodologies: Metal-Catalyzed Cross-Coupling
Transition metal-catalyzed cross-coupling reactions remain the most robust and widely utilized methods for constructing both the C-C biaryl bond and the C-N aniline linkage.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is arguably the most common method for forming the biaryl C-C bond, coupling an arylboronic acid (or ester) with an aryl halide.[5][6][7] Its popularity is due to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. The causality behind its effectiveness lies in the well-understood catalytic cycle (oxidative addition, transmetalation, reductive elimination) that is highly efficient and generally avoids harsh reagents that could compromise complex molecular structures.
-
Buchwald-Hartwig Amination: This reaction is the cornerstone for forming the C-N bond, coupling an amine with an aryl halide or a biaryl halide with an amine.[8][9] The development of sophisticated phosphine ligands has been critical to its success, enabling the coupling of a wide range of anilines and aryl halides under relatively mild conditions. This method provides a direct and powerful way to install the aniline nitrogen onto a pre-formed biaryl ring or to build the final scaffold by coupling a substituted aniline with an appropriate aryl partner.
Caption: Key Palladium-Catalyzed Routes to Biaryl Anilines.
B. Modern and Sustainable Approaches
While traditional cross-coupling reactions are reliable, the field is continuously evolving towards more efficient and environmentally benign methods.
-
Direct C-H Arylation: This strategy forges the biaryl bond by directly coupling an aromatic C-H bond of one ring with an aryl halide partner, bypassing the need to pre-functionalize the C-H position with a boron or tin group.[3][4][10] The primary advantage is increased atom economy and a reduction in synthetic steps. The challenge lies in controlling the regioselectivity of the C-H activation, which is often achieved through the use of directing groups.
-
Electrochemical Synthesis: Organic electrosynthesis uses electricity as a "reagent" to drive reactions, such as the anodic coupling of anilines to form diaminobiaryls (benzidines).[1][11] This approach is inherently green as it minimizes the use of chemical oxidants, often reducing waste and improving safety.[1]
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a biaryl amine intermediate. The system is self-validating through clear checkpoints for reaction monitoring and product characterization.
Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-amine.
Materials:
-
4-Bromoaniline (1.0 eq)
-
(4-Methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K3PO4) (2.0 eq)
-
Toluene/Water (5:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Vessel Preparation: A round-bottom flask is charged with 4-bromoaniline, (4-methoxyphenyl)boronic acid, Pd(OAc)2, SPhos, and K3PO4. The flask is sealed with a septum.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times. This is a critical control step to prevent oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.
-
Solvent Addition: Degassed toluene and water are added via syringe. Degassing the solvent is essential to remove dissolved oxygen, another potential catalyst poison.
-
Reaction Execution: The mixture is heated to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation Checkpoint): After 2-4 hours, a small aliquot is removed, diluted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 4-bromoaniline starting material against a co-spotted standard validates reaction progression. The reaction is deemed complete when no starting material is observed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Characterization (Final Validation): The crude product is purified by column chromatography on silica gel. The structure and purity of the resulting white solid, 4'-methoxy-[1,1'-biphenyl]-4-amine, are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data must match literature values for the product to be considered validated.
II. Decoding the Structure-Activity Relationship (SAR)
The biaryl aniline scaffold provides a superb platform for systematic SAR exploration. The ability to control the dihedral angle between the two aryl rings and to decorate both rings with a variety of functional groups allows for the precise optimization of a compound's biological activity.
A. The Power of Conformational Control
The torsional or dihedral angle between the two aromatic rings is a critical determinant of a molecule's shape and its ability to fit into a protein's binding site. Introducing substituents at the ortho-positions of the biaryl linkage creates steric hindrance that restricts free rotation, effectively "locking" the molecule into a preferred conformation. This pre-organization can reduce the entropic penalty of binding, leading to a significant increase in potency.
Caption: Impact of Ortho-Substitution on Conformational Rigidity and Target Binding.
B. Case Study: SAR of Biaryl Amides as Anti-HCV Agents
A study on novel biaryl amide derivatives as inhibitors of the Hepatitis C Virus (HCV) provides a clear example of systematic SAR exploration.[12][13] Researchers synthesized a series of compounds and identified key structural features that governed their potency.
| Compound ID | R¹ (Alkoxy Group) | R² (Substitution) | EC₅₀ (µM)[12] |
| IMB1f (Hit) | O-nPr | H | <1.31 |
| 66 | O-nPr | 3-NHCOEt | 0.083 |
| 78 | O-cPr | H | 0.027 |
| 80 | O-cPr | 3-NO₂ | 0.015 |
| VX-950 (Control) | - | - | 0.022 |
Analysis of Causality:
-
Alkoxy Group (R¹): Replacing the flexible n-propyl (O-nPr) group with a rigid cyclopropyl (O-cPr) group (compare IMB1f to 78 ) led to a significant increase in potency. This suggests that the constrained conformation of the cyclopropyl group orients the molecule more favorably within the target's binding site.
-
Aryl Substitution (R²): The introduction of a nitro group (NO₂) at the 3-position (compound 80 ) resulted in the most active compound in the series, with potency comparable to the clinical drug Telaprevir (VX-950).[12][13] This highlights the discovery of a critical pharmacophoric element; the electron-withdrawing nature and hydrogen bonding capacity of the nitro group likely form a key interaction with the biological target.[12]
III. Therapeutic Applications: A Scaffold for All Targets
The versatility of the biaryl aniline scaffold is evident in the breadth of therapeutic areas where it has been successfully applied.
A. Kinase Inhibitors
The biaryl aniline framework is exceptionally well-suited for designing kinase inhibitors. Many kinase inhibitors function by competing with ATP for its binding site, and the scaffold can effectively mimic the purine ring of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase.[14][15]
-
RORγt Inhibitors: A series of biaryl amides were identified as potent inhibitors of Retinoid-related orphan receptor gamma t (RORγt), a key target for autoimmune diseases.[16] SAR studies led to compounds with excellent oral bioavailability and CNS penetration, which demonstrated dose-dependent efficacy in animal models of multiple sclerosis.[16]
-
LRRK2 Inhibitors: Truncating an existing indazole-based inhibitor to a biaryl 1H-pyrazole led to a novel series of potent and selective inhibitors for the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2), a primary target in Parkinson's disease research.[17]
Caption: Mechanism of Biaryl Aniline Kinase Inhibition via ATP-Competitive Binding.
B. Antimicrobial Agents
The scaffold has been instrumental in the fight against antimicrobial resistance.
-
Solithromycin Analogs: A series of solithromycin analogs featuring a biaryl aniline side-chain were designed to enhance interactions with the bacterial ribosome.[18] Computational studies and biological assays were used in tandem to understand how modulating π-stacking and hydrogen-bonding interactions could overcome resistance mechanisms.[18]
-
Antibacterial Isoxazolinones: Researchers developed a series of biaryl isoxazolinone compounds that showed potent activity against multi-drug resistant Gram-positive bacteria, providing a new avenue for antibiotic discovery.[19]
C. Agents for Neurodegenerative Diseases
Chronic inflammation and protein aggregation are hallmarks of neurodegenerative diseases, and biaryl aniline derivatives are being developed to target these processes.[20][21]
-
Multi-Targeted Ligands for Alzheimer's: A biphenyl pyrazole scaffold was developed as a first-in-class dual inhibitor of both acetylcholinesterase (AChE) and tau protein aggregation.[22] This multi-target approach is highly desirable for complex diseases like Alzheimer's, and the lead compound showed superior neuroprotection compared to single-target agents.[22]
-
HIF-1α Inhibitors: A class of 8-biaryl-2,2-dimethylbenzopyranamide derivatives were designed as neuroprotective agents that inhibit Hypoxia-inducible factor 1-alpha (HIF-1α), showing potential for treating both Alzheimer's disease and ischemic stroke.[23]
IV. Conclusion and Future Perspectives
The biaryl aniline scaffold has firmly established its status as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its capacity for precise conformational control and multi-point functionalization, makes it an invaluable tool for drug discovery professionals. The journey from initial hit identification to a clinically viable candidate often relies on the systematic exploration of SAR, a process for which this scaffold is ideally suited.
Looking forward, the field will continue to benefit from the development of more efficient and sustainable synthetic methods, particularly in the realm of direct C-H activation, which promises to expand the accessible chemical space for these scaffolds.[3][10] As our understanding of complex diseases deepens, the biaryl aniline core will undoubtedly serve as the foundation for a new generation of highly selective, multi-targeted, and potent therapeutics designed to meet the most pressing medical challenges.
References
-
Lee, J. J., Hu, Z., Wang, Y. A., Nath, D., Liang, W., Cui, Y., Ma, J.-X., & Duerfeldt, A. S. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 14(6), 766–776. [Link]
-
Gnap, A. M., et al. (2022). Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin. PMC. [Link]
-
Lee, J. J., Hu, Z., Wang, Y. A., Nath, D., Liang, W., Cui, Y., Ma, J.-X., & Duerfeldt, A. S. (2023). Design, Synthesis, and Structure-Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PubMed. [Link]
-
Medici, F., Resta, S., Puglisi, A., Rossi, S., & Benaglia, M. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. [Link]
-
Morrison, K. M., & Stradiotto, M. (2025). Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. [Link]
-
Various Authors. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]
-
Murray, C. W., et al. (2008). Kinase array design, back to front: biaryl amides. PubMed. [Link]
-
Xiao, Y., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PMC. [Link]
-
Various Authors. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
Kar, A., & Daugulis, O. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. [Link]
-
Shang, M., et al. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. PubMed. [Link]
-
Medici, F., Resta, S., Puglisi, A., Rossi, S., & Benaglia, M. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. PubMed. [Link]
-
Castagliuolo, I., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. PMC. [Link]
-
Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]
- Various Authors. (1999). Process for preparing biaryl compounds.
-
Various Authors. (2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed. [Link]
-
Singh, R., et al. (2005). Biaryl isoxazolinone antibacterial agents. PubMed. [Link]
-
Hassan, J., et al. (2005). Recent Developments of Biaryl Synthesis via Cross-coupling Reactions of Areneboronic Acid Derivatives. Semantic Scholar. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Various Authors. (n.d.). Synthesis of structurally diverse biaryl fragments.[a]. ResearchGate. [Link]
-
Various Authors. (2023). Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases. American Chemical Society. [Link]
-
Shang, M., et al. (2020). Construction of Biologically Important Biaryl Scaffolds Through the Direct C-H Bond Activation: Advances and Prospects. ResearchGate. [Link]
-
Zou, L., et al. (2024). Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke. PubMed. [Link]
-
ChemHelp ASAP. (2020). synthesis of anilines. YouTube. [Link]
-
Various Authors. (2025). Combinatorial Synthesis and in Vitro Evaluation of a Biaryl Hydroxyketone Library as Antivirulence Agents against MRSA. ResearchGate. [Link]
-
Al-Fatlawi, A. A. J., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI. [Link]
-
Kim, Y., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
-
S-Lima, S., et al. (2017). Heterocyclic Scaffolds for the Treatment of Alzheimer's Disease. PubMed. [Link]
-
Altanlar, N., et al. (2001). Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. [Link]
-
Various Authors. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. PubMed. [Link]
-
Gzella, A. K., et al. (2023). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase array design, back to front: biaryl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biaryl isoxazolinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases - American Chemical Society [acs.digitellinc.com]
- 21. Heterocyclic Scaffolds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-2-methylaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-2-methylaniline, a biphenyl derivative with significant potential in medicinal chemistry and materials science. While this specific isomer is not extensively documented in current literature, this guide extrapolates its core chemical and physical properties, proposes a viable synthetic route, and discusses its potential applications based on the well-understood chemistry of its structural analogs. This document serves as a foundational resource for researchers interested in the synthesis and utilization of novel biphenyl aniline compounds.
Introduction
Biphenyl and its derivatives are privileged scaffolds in organic chemistry, forming the core structure of numerous pharmacologically active compounds, liquid crystals, and organic electronic materials.[1] The unique electronic and steric properties imparted by the two interconnected aryl rings allow for diverse biological activities and material properties.[2] The aniline moiety, a key functional group, serves as a versatile synthetic handle for further molecular elaboration.[3]
This guide focuses on the specific, yet lesser-known, isomer this compound. By analyzing its structural components—a 2-methylaniline core and a 4-methoxyphenyl substituent—we can predict its reactivity and potential utility. The methoxy group, a strong electron-donating group, and the methyl group can influence the electronic properties of the biphenyl system, making it an interesting candidate for applications in drug discovery and materials science.
Chemical and Physical Properties
| Property | Predicted Value |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 80-95 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, acetone); Insoluble in water. |
| pKa | Estimated 4-5 (aniline nitrogen) |
Proposed Synthesis
The most versatile and widely used method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a plausible route involves the coupling of 5-bromo-2-methylaniline with 4-methoxyphenylboronic acid.
Synthetic Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reactant Preparation : In a flame-dried Schlenk flask, combine 5-bromo-2-methylaniline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition : Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Add a base, for example, potassium carbonate (2.0 eq).
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Analysis (Predicted)
The structural features of this compound would give rise to a characteristic spectroscopic signature.
-
¹H NMR : Expected signals would include a singlet for the methyl group protons (~2.2 ppm), a singlet for the methoxy group protons (~3.8 ppm), a broad singlet for the amine protons (~3.5-4.5 ppm), and a series of aromatic proton signals in the range of 6.8-7.5 ppm. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the two phenyl rings.
-
¹³C NMR : The spectrum would show distinct signals for the methyl carbon (~17 ppm), the methoxy carbon (~55 ppm), and a series of aromatic carbons between 114 and 160 ppm.
-
IR Spectroscopy : Characteristic absorption bands would be observed for the N-H stretching of the primary amine (two bands around 3350-3450 cm⁻¹), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[8]
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 213.27, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
Biphenyl aniline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as antimicrobial, anti-inflammatory, anti-diabetic, and anticancer agents.[9] The structural motif of this compound makes it a valuable scaffold for the development of novel therapeutic agents.
The diarylamine framework is also a fundamental building block in the design of organic electronic materials due to its electron-donating and charge-transporting properties. This makes this compound a potential candidate for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Safety and Handling
Aromatic amines should be handled with caution as they can be toxic if swallowed, in contact with skin, or if inhaled.[3][10] It is recommended to handle this compound in a well-ventilated fume hood.[11]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[12]
-
Hand Protection : Handle with appropriate chemical-resistant gloves.[12]
-
Body Protection : Wear a lab coat and, if necessary, additional protective clothing.
First Aid Measures
-
In case of skin contact : Immediately wash the affected area with soap and water.[11]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[12]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[12]
Storage and Disposal
Store in a tightly closed container in a dry and well-ventilated place.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for application in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its predicted properties and a practical, proposed synthetic route via the robust Suzuki-Miyaura cross-coupling reaction. By leveraging the known chemistry of its structural analogs, researchers can confidently approach the synthesis and investigation of this novel biphenyl aniline derivative, paving the way for new discoveries in drug development and advanced materials.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
- Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022).
-
Aromatic Amines Hazcard Overview. (n.d.). Retrieved from [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(4), 29-41.
- Studies on biphenyl disulphonic acid doped polyanilines: Synthesis, characterization and electrochemistry. (2007).
-
Chemical Safety Guide, 5th Ed. (n.d.). Retrieved from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). Retrieved from [Link]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18458-18485.
-
4-Amino-4'-methoxybiphenyl. (n.d.). PubChem. Retrieved from [Link]
- The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. (2003). Journal of the American Chemical Society, 125(20), 6046-6047.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Organic & Biomolecular Chemistry, 22(37), 7524-7528.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 1-13.
-
Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (2025). Letters in Drug Design & Discovery, 22(8), 1123-1135.
- Biological deeds of Biphenyl derivatives - A short Review. (2017). International Journal of Scientific & Development Research, 2(11), 1-5.
- Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (2023). Chemical Biology & Drug Design, 101(4), 896-914.
-
5-Bromo-2-methylaniline. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
4-(3-Methoxyphenyl)aniline. (n.d.). PubChem. Retrieved from [Link]
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (2007). Indian Journal of Pure & Applied Physics, 45(4), 312-317.
- Structure and vibrational dynamics of aniline and aniline–Ar from high resolution electronic spectroscopy in the gas phase. (1995). The Journal of Chemical Physics, 102(12), 4749-4763.
- Preparation method of bromoaniline. (2013). Google Patents.
- Aniline-phenol recognition: from solution through supramolecular synthons to cocrystals. (2014).
- Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. (2010). Journal of Electroanalytical Chemistry, 645(2), 123-132.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 53059-28-2 CAS MSDS (4'-METHOXYBIPHENYL-3-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 9. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. ors.od.nih.gov [ors.od.nih.gov]
Advanced Architectures: Electron-Rich Biaryl Amines in Drug Discovery
Topic: Electron-rich biaryl amine building blocks for drug discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Electron-rich biaryl amines represent a privileged structural motif in modern medicinal chemistry, serving as the pharmacophoric core for kinase inhibitors, GPCR ligands, and antiviral agents. While their electron-donating nature facilitates critical hydrogen bonding and pi-stacking interactions within protein active sites, it simultaneously introduces significant synthetic and metabolic challenges.
This guide provides a technical deep-dive into the design, synthesis, and optimization of these scaffolds. We move beyond basic coupling reactions to address the specific nuances of electron-rich systems: overcoming sluggish oxidative addition in synthesis, controlling atropisomerism, and mitigating the high-risk metabolic activation pathways leading to hepatotoxic quinone imines.
Structural & Electronic Landscape
The Electronic Paradox
Electron-rich biaryl amines are defined by the presence of electron-donating groups (EDGs) such as methoxy, alkyl, or amino substituents on the aromatic rings.
-
Pharmacological Advantage: High electron density often correlates with increased affinity for cation-pi interactions in binding pockets (e.g., the ATP-binding site of kinases).
-
Synthetic/Metabolic Disadvantage: These systems possess raised HOMO energy levels, making them susceptible to rapid oxidative metabolism and complicating Pd-catalyzed synthesis due to potential catalyst poisoning or oxidation of the amine nucleophile.
Atropisomerism as a Design Feature
In ortho-substituted biaryl amines, the rotation around the Ar-Ar or Ar-N bond can be restricted, leading to atropisomerism.
-
Design Insight: Rather than viewing this as a liability, modern drug design exploits this axial chirality to increase selectivity. For example, locking a biaryl amine in a specific conformation can reduce the entropic penalty of binding.
-
Measurement: The rotational energy barrier (
) must be determined early. A barrier > 20 kcal/mol typically implies separable atropisomers at room temperature, requiring chiral separation or stereoselective synthesis.
Synthetic Masterclass: Buchwald-Hartwig Amination
The construction of electron-rich biaryl amines is almost exclusively achieved via Palladium-catalyzed Buchwald-Hartwig amination. However, standard conditions often fail because electron-rich aryl halides are deactivated electrophiles (slow oxidative addition), and electron-rich amines can bind too tightly to Pd(II), inhibiting reductive elimination.
Ligand Selection Strategy
The choice of ligand is the single determinant of success. For electron-rich substrates, dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.
Figure 1: Decision tree for ligand selection in Pd-catalyzed coupling of electron-rich amines. Key ligands (BrettPhos, RuPhos) are prioritized based on amine class and steric demand.
Experimental Protocol: Synthesis of a Gilteritinib Intermediate
A representative protocol for coupling an electron-rich aminopyrazine with a hindered aniline, adapted from Gilteritinib process chemistry.
Objective: Coupling of 3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile (Electrophile) with a complex electron-rich aniline (Nucleophile).
Reagents:
-
Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ (preferred for initiation).
-
Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). Why? The isopropoxy groups provide electron density to Pd, facilitating oxidative addition into the deactivated chloride, while the bulk prevents amine binding.
-
Base: Cs₂CO₃ (Cesium Carbonate).[1][2] Why? Milder than NaOtBu, essential for functional group tolerance.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Protocol:
-
Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%). Add 1,4-dioxane (1 mL/mmol substrate) and stir at room temperature for 5 minutes until the solution turns a deep red-brown (formation of active L-Pd(0) species).
-
Substrate Addition: Add the aryl chloride (1.0 equiv), the electron-rich aniline (1.1 equiv), and finely ground Cs₂CO₃ (2.0 equiv).
-
Degassing: Seal the vial and purge with Argon for 5 minutes (sparging) to remove dissolved O₂ which oxidizes the electron-rich amine.
-
Reaction: Heat the block to 100°C. Stir vigorously (1000 rpm) to ensure suspension of the insoluble carbonate base.
-
Monitoring: Monitor via LC-MS. Electron-rich amines can sometimes undergo "homocoupling" or oxidation; watch for M-H peaks.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Self-Validating Check: If the reaction turns black immediately upon heating and stalls, the catalyst has precipitated (Pd black). Increase ligand loading or switch to a precatalyst (e.g., RuPhos Pd G3) to ensure efficient L-Pd(0) generation.
Metabolic Liabilities & Mitigation[3][4]
The greatest risk for electron-rich biaryl amines is bioactivation . The electron-rich system is easily oxidized by CYP450 enzymes (specifically CYP3A4 and CYP2C9) to form reactive quinone diimines (QDIs) or quinone imines (QIs).
Mechanism of Toxicity
These electrophilic species (QDIs) react with nucleophilic residues (Cysteine-SH, Lysine-NH2) on hepatic proteins, leading to:
-
Direct Toxicity: Protein dysfunction and cell death.
-
Immune Activation: Formation of haptens leading to Idiosyncratic Drug-Induced Liver Injury (IDILI).
Figure 2: Metabolic activation pathway. Electron-rich amines are oxidized to Quinone Diimines, which can be trapped by Glutathione (safe) or bind to liver proteins (toxic).
Mitigation Strategies (Medicinal Chemistry Toolbox)
To de-risk these scaffolds, apply the following structural modifications:
| Strategy | Mechanism | Example |
| The "Magic Methyl" | Placing a methyl group ortho to the amine nitrogen sterically hinders the approach of CYP enzymes and twists the biaryl system, raising the oxidation potential. | Retigabine analogs (fluorine/methyl substitution). |
| Aza-Substitution | Replacing a phenyl ring with a pyridine or pyrimidine ring. The nitrogen atom pulls electron density, lowering the HOMO and making the ring harder to oxidize. | Abemaciclib (Pyridine-Pyrimidine core).[3][4] |
| Electron Withdrawing Groups (EWG) | Adding -F, -CN, or -CF3 to the ring deactivates the system against oxidation without necessarily killing the binding affinity. | Gilteritinib (contains -CN and -Cl on the pyrazine).[5][6] |
Strategic Applications: Case Studies
Abemaciclib (Verzenio)[5]
-
Structure: A complex biaryl amine system involving a 2-aminopyrimidine core coupled to a pyridine and a benzimidazole.
-
Design Win: The use of a pyridine-pyrimidine biaryl system instead of a diphenyl system significantly improves metabolic stability (lowering electron density) and solubility.
-
Synthesis: The key bond is formed via a Buchwald-Hartwig coupling between a 2-chloropyrimidine derivative and a 2-aminopyridine derivative. This requires a specialized ligand (often XantPhos or specific Buchwald ligands) to achieve coupling on the electron-deficient pyrimidine while managing the chelation potential of the pyridine nitrogen.
Gilteritinib (Xospata)
-
Target: FLT3 Inhibitor for AML.[9]
-
Structure: A pyrazine-carboxamide core linked to a piperidinyl-aniline.[5]
-
Synthesis Highlight: The coupling of the 3-amino-5-chloropyrazine (electron-deficient electrophile) with the electron-rich aniline (nucleophile) is the critical step.
-
Key Insight: The presence of the nitrile (-CN) group on the pyrazine serves two roles: it is a synthetic handle for the amide, but it also acts as an EWG to lower the oxidation potential of the resulting amine, mitigating the quinone-imine liability described in Section 4.
References
-
Buchwald-Hartwig Amination Mechanisms & Ligands
-
Metabolic Activation of Anilines
-
Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation of Anilines: Structural Alerts in Drug Discovery. Chemical Research in Toxicology. Link
-
-
Abemaciclib Structure & Synthesis
-
Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs. Link
-
-
Gilteritinib Synthetic Route
-
Li, Y., et al. (2021). Improved Synthesis of Gilteritinib. ResearchGate / Patent Literature. Link
-
-
Quinone Imine Chemistry
-
Ye, W., et al. (2012). Transimination of quinone imines: a mechanism for embedding exogenous redox activity into the nucleosome. Chemical Research in Toxicology. Link
-
Sources
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Abemaciclib, a Recent Novel FDA-Approved Small Molecule Inhibiting Cyclin-Dependant Kinase 4/6 for the Treatment of Metastatic Breast Cancer: A Mini-Review [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. focus.wiley.com [focus.wiley.com]
- 9. medkoo.com [medkoo.com]
- 10. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile & Handling of 5-(4-Methoxyphenyl)-2-methylaniline in DMSO
The following technical guide details the solubility profile, handling protocols, and stability considerations for 5-(4-Methoxyphenyl)-2-methylaniline in Dimethyl Sulfoxide (DMSO).
Technical Guide for Research & Development
Executive Summary
This compound (a lipophilic biaryl amine) exhibits high solubility in anhydrous DMSO, typically exceeding 50 mM (approx. 10–15 mg/mL) at ambient temperature (20–25°C). This high solubility is driven by favorable
However, the compound’s lipophilic biaryl core (predicted LogP
Physicochemical Context & Mechanism
To understand the solubility behavior, we must analyze the molecular interaction between the solute and solvent.
2.1 Structural Analysis
-
Core Scaffold: Biaryl system (Phenyl ring attached to an Aniline ring).
-
Functional Groups:
-
Primary Amine (-NH
): Hydrogen bond donor.[1] -
Methoxy (-OCH
): Weak hydrogen bond acceptor. -
Methyl (-CH
): Lipophilic, steric bulk.
-
-
Character: The molecule is predominantly hydrophobic due to the aromatic biaryl framework.
2.2 Solvation Mechanism in DMSO
DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent with a high dielectric constant (
-
Dipole-Dipole Interactions: The highly polar S=O bond of DMSO interacts with the polarizable
-electron clouds of the biaryl rings. -
Hydrogen Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the two protons on the primary aniline amine (-NH
). -
Disruption of Crystal Lattice: The high solvation energy of DMSO effectively overcomes the crystal lattice energy of the solid aniline, facilitating dissolution.
Critical Insight: While soluble in DMSO, the addition of water (even atmospheric moisture) creates a "competing" H-bond network. Water molecules preferentially cluster, reducing the solvation power of DMSO for the lipophilic biaryl, triggering precipitation.
Experimental Protocols for Solubility Determination
Do not rely on theoretical values alone. Use the following tiered approach to determine the exact solubility limit for your specific batch.
Tier 1: Visual Solubility Assessment (Rapid Check)
Use this for initial stock preparation (e.g., 10 mM).
-
Weigh 2–5 mg of solid compound into a clear glass vial (avoid plastic if possible to minimize leaching, though polypropylene is generally DMSO-resistant).
-
Add anhydrous DMSO to achieve a target concentration of 10 mM .
-
Calculation: Volume (
L) = [Mass (mg) / MW (213.28 g/mol )] 100,000.
-
-
Vortex for 60 seconds.
-
Observation:
-
Clear Solution: Soluble. Proceed to Tier 2.
-
Turbid/Particulates: Insoluble. Sonicate for 5 minutes at 30–40°C. If still turbid, dilute to 5 mM.
-
Tier 2: Saturation Shake-Flask Method (Gold Standard)
Use this to determine the thermodynamic solubility limit.
-
Preparation: Add excess solid compound (e.g., 50 mg) to 1 mL of anhydrous DMSO in a sealed glass vial.
-
Equilibration: Shake or stir at constant temperature (25°C) for 24 hours .
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.2
m PTFE filter (Nylon filters may degrade in DMSO). -
Quantification:
-
Dilute the supernatant 1:100 in Acetonitrile (ACN).
-
Analyze via HPLC-UV (254 nm) against a standard curve.
-
Workflow Visualization
Figure 1: Decision tree for solubility assessment and troubleshooting.
Stability & Handling in DMSO
4.1 Hygroscopicity & Freezing
DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
-
Risk: Water absorption increases the polarity of the solvent mixture, causing the lipophilic this compound to precipitate.
-
Freezing Point: Pure DMSO freezes at 18.5°C .
-
Issue: Repeated freeze-thaw cycles can cause "micro-precipitation" where the compound crashes out as the solvent freezes and may not redissolve completely upon thawing without sonication.
-
Solution: Store stocks in aliquots to avoid multiple freeze-thaw cycles.
-
4.2 Oxidation Risks
Anilines are susceptible to oxidation (forming N-oxides, azo compounds, or quinone imines), especially in the presence of light and trace metals.
-
DMSO as an Oxidant: DMSO itself is a mild oxidant (Swern oxidation mechanism), though typically requires an activator. However, long-term storage (>6 months) at room temperature can lead to degradation.
-
Storage Recommendation: Store at -20°C or -80°C in amber glass vials (to block light) with an inert gas headspace (Argon/Nitrogen).
Troubleshooting: Aqueous Dilution
The most common failure point is diluting the DMSO stock into an aqueous buffer (e.g., PBS) for biological assays.
The "Crash-Out" Phenomenon:
When a 10 mM DMSO stock is diluted 1:1000 into water (final 10
| Parameter | DMSO | Water/PBS | Consequence |
| Dielectric Constant | ~47 | ~80 | Loss of solvation energy |
| H-Bond Capacity | Acceptor Only | Donor & Acceptor | Water clusters exclude solute |
| Solubility Limit | >50 mM | <100 | Precipitation Risk |
Mitigation Strategy:
-
Intermediate Dilution: Perform a serial dilution in pure DMSO first, then a single step into the buffer.
-
Cosolvents: Ensure the final assay buffer contains a surfactant (e.g., 0.01% Tween-20 or Triton X-100) to stabilize the biaryl amine in the aqueous phase.
-
Mixing Speed: Add the DMSO stock rapidly to the vortexing buffer to prevent local high-concentration zones where precipitation nucleates.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the solubility parameters for DMSO and aromatic amines).
-
Way, L. (2016).[2] "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (Discusses the 1 mM threshold for fragments).
Sources
Safety data sheet (SDS) for 5-(4-Methoxyphenyl)-2-methylaniline
Provisional Technical Safety Guide: 5-(4-Methoxyphenyl)-2-methylaniline
Part 1: Executive Summary & Chemical Identity
Status: Research Chemical / Intermediate
CAS Registry Number: Not formally assigned in major public registries (Treat as Novel).
Systematic Name: 4'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Molecular Formula:
Operational Context
This compound is a lipophilic primary aromatic amine belonging to the biaryl amine class. It is frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors or GPCR ligands, typically synthesized via Suzuki-Miyaura cross-coupling.[1]
Critical Safety Warning: As a structural analog of 4-aminobiphenyl (a known human carcinogen) and o-toluidine , this compound must be handled as a suspected genotoxic carcinogen and a potent methemoglobinemia inducer . In the absence of specific toxicological data, the Precautionary Principle mandates the use of containment protocols equivalent to Occupational Exposure Band (OEB) 4 or 5 .
Part 2: Predictive Hazard Profiling (The "Why")
Standard SDSs often list hazards without explaining the mechanism. To ensure safety, researchers must understand the causality of toxicity for this specific scaffold.
Genotoxicity Mechanism (The Biaryl Amine Pathway)
The toxicity of this compound is driven by its metabolic bioactivation. Unlike simple amines, the biaryl structure increases lipophilicity, facilitating cell membrane penetration, while the amine group undergoes specific enzymatic oxidation.
-
Step 1 (N-Oxidation): Hepatic CYP450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxy metabolite.
-
Step 2 (Esterification): The N-hydroxy species is acetylated (by NAT1/NAT2) or sulfated, creating an unstable ester.
-
Step 3 (Nitrenium Ion Formation): Spontaneous cleavage generates a highly electrophilic nitrenium ion.
-
Step 4 (DNA Adducts): This ion covalently binds to Guanine residues (C8 position) in DNA, causing replication errors and potential malignancy.
Acute Toxicity: Methemoglobinemia
Like anisidine and toluidine, this compound can oxidize hemoglobin (
-
Early Signs: Cyanosis (blue lips/fingernails), dizziness, lethargy.
-
Late Signs: Hemolytic anemia.
Visualization: Bioactivation & Toxicity Pathway
Figure 1: Metabolic activation pathway illustrating the dual risk of genotoxicity and blood toxicity.
Part 3: Physicochemical Data & GHS Classification
Note: Values below are predicted based on Structure-Activity Relationship (SAR) with 4-methoxy-2-methylaniline and 4-aminobiphenyl.
| Property | Predicted Value | Implication for Handling |
| Physical State | Off-white to tan crystalline solid | Dust inhalation risk. |
| LogP (Octanol/Water) | ~3.8 – 4.2 | High Lipophilicity. Readily penetrates skin and latex gloves. |
| Melting Point | 85°C – 110°C | Solid at room temp; melts easily during workup. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; difficult to wash off skin with water alone. |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weak base. Extractable into dilute HCl. |
Provisional GHS Classification
-
Signal Word: DANGER
-
H350: May cause cancer.[2]
-
H341: Suspected of causing genetic defects.
-
H301 + H311: Toxic if swallowed or in contact with skin.
-
H373: May cause damage to organs (Blood, Bladder, Liver) through prolonged exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Part 4: Validated Handling Protocols
This section outlines a self-validating workflow designed to break the "Chain of Exposure."
Engineering Controls
-
Primary: Verified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary: For powder handling >100 mg, use a static-dissipative balance enclosure or glovebox.
-
Surface Protection: Cover work surfaces with absorbent, plastic-backed bench paper (e.g., Benchkote) to identify and contain drips immediately.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P3 particulate respirator (minimum) if handling powder outside an enclosure.
-
Dermal (Critical):
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/Barrier) or thick Nitrile (8 mil).
-
Rationale: Lipophilic amines permeate standard nitrile gloves in <15 minutes. Double-gloving provides a "breakthrough buffer."
-
Deactivation & Waste Disposal Protocol
Do not dispose of this compound down the drain. It is a potent aquatic toxin.
Chemical Deactivation (The "Acid Kill" Method):
-
Solubilize: Dissolve waste residue in a minimal amount of Acetone or DMSO.
-
Protonate: Slowly add 10% HCl. This converts the lipophilic free base into the hydrophilic hydrochloride salt, reducing volatility and skin permeability.
-
Oxidative Destruction (Optional for Trace Decon): Treat the acidic solution with dilute bleach (Sodium Hypochlorite) or Fenton's reagent to cleave the aromatic rings. Warning: Exothermic.
Visualization: Safe Handling Logic Flow
Figure 2: Decision logic for containment based on quantity, prioritizing isolation for larger masses.
Part 5: Emergency Response (Self-Validating)
Accidental Release (Spill)
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in dilute HCl or water) to dampen, then scoop into a hazardous waste bag.
-
Liquid Spill: Absorb with sand or vermiculite. Do not use sawdust (potential reaction with nitrates if present).
First Aid (Mechanism-Based)
-
Skin Contact:
-
Immediate Action: Wash with PEG-400 (Polyethylene Glycol) or soap and water.
-
Why? Water alone is ineffective against lipophilic biaryls. PEG acts as a solubilizing agent to draw the chemical out of the skin pores.
-
-
Inhalation: Move to fresh air. If blue discoloration (cyanosis) appears, administer oxygen.
-
Antidote Note: Medical professionals should be alerted to potential Methemoglobinemia . Methylene Blue is the standard treatment but must be administered under medical supervision.
Part 6: Synthesis & Research Context
Synthesis Route (Suzuki-Miyaura Coupling): This compound is typically synthesized by coupling 5-bromo-2-methylaniline with 4-methoxyphenylboronic acid .
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water or Toluene/Ethanol.
Purification Hazard: The crude reaction mixture often contains unreacted boronic acid and palladium residues. The target amine will co-elute with other lipophilic byproducts.
-
Recommendation: Perform column chromatography using an amine-functionalized silica or add 1% Triethylamine to the mobile phase to prevent tailing. Flash chromatography generates aerosols; ensure the exhaust is vented into the fume hood.
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, 14th Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services. [Link]
-
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507–2536. [Link]
-
ECHA (European Chemicals Agency). Substance Information: 4-methoxy-2-methylaniline (Analog Read-Across).[Link]
-
PubChem. Compound Summary: 4-Aminobiphenyl (Toxicity Mechanism Analog). National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Introduction: The Strategic Importance of the Methoxy-Substituted Biaryl Aniline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Pharmacophore Properties of Methoxy-Substituted Biaryl Anilines
The biaryl aniline framework represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The strategic incorporation of methoxy (-OCH3) groups onto this framework is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical properties and enhance its interaction with target proteins. This guide provides a detailed exploration of the pharmacophoric properties of methoxy-substituted biaryl anilines, offering insights into their structure-activity relationships (SAR), experimental characterization, and application in the development of targeted therapeutics. We will delve into the causal relationships behind experimental design and data interpretation, providing a robust framework for researchers and drug development professionals.
Part 1: Decoding the Pharmacophore - Key Structural Features and Their Functional Impact
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For methoxy-substituted biaryl anilines, the key pharmacophoric features can be dissected as follows:
-
The Biaryl Core: This provides the fundamental rigid scaffold that correctly orients the other functional groups for optimal interaction with the target protein's binding site. The torsion angle between the two aryl rings is a critical parameter that influences the overall conformation and, consequently, the biological activity.
-
The Aniline Moiety: The nitrogen atom of the aniline group often acts as a key hydrogen bond acceptor or donor, anchoring the molecule within the binding pocket. Its basicity can be modulated by substituents on the aromatic rings.
-
The Methoxy Substituent (-OCH3): The strategic placement of methoxy groups is a critical determinant of a compound's activity and selectivity. Methoxy groups can influence the molecule in several ways:
-
Electronic Effects: As an electron-donating group, the methoxy substituent can modulate the electron density of the aromatic ring, influencing p-p stacking interactions and the basicity of nearby nitrogen atoms.
-
Steric Effects: The size of the methoxy group can impose conformational constraints on the molecule, locking it into a bioactive conformation.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's active site.
-
Metabolic Stability: Methoxy groups can block sites of potential metabolism, thereby increasing the compound's in vivo half-life.
-
Structure-Activity Relationship (SAR) Insights
The precise positioning of the methoxy group on the biaryl aniline scaffold has a profound impact on biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, a methoxy group at a specific position can enhance binding affinity by several orders of magnitude by forming a key hydrogen bond with a conserved threonine residue in the kinase hinge region.
Part 2: Experimental and Computational Workflows for Pharmacophore Characterization
A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of the pharmacophore properties of methoxy-substituted biaryl anilines.
Experimental Protocols
1. Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This assay quantifies the ability of a compound to inhibit the activity of a target kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by the test compound results in a decreased signal.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Serially dilute the methoxy-substituted biaryl aniline compounds in DMSO to create a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound dilutions, and the EGFR kinase. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
-
Principle: Measures the number of viable cells after a period of treatment with the test compound.
-
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A431 for EGFR) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the methoxy-substituted biaryl aniline compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or perform an MTS assay.
-
Data Analysis: Measure the signal (luminescence or absorbance) and normalize it to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
-
Computational Modeling
Molecular Docking
-
Objective: To predict the binding mode and affinity of a ligand to a target protein.
-
Workflow:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D conformation of the methoxy-substituted biaryl aniline.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.
-
Scoring and Analysis: The program will score the different poses based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visualization of a Generalized Pharmacophore Model
The following diagram illustrates a generalized pharmacophore model for a methoxy-substituted biaryl aniline targeting a kinase.
Caption: Generalized pharmacophore model for a methoxy-substituted biaryl aniline kinase inhibitor.
Part 3: Data Interpretation and Case Studies
The integration of experimental data and computational modeling provides a powerful platform for understanding the pharmacophoric properties of methoxy-substituted biaryl anilines.
Quantitative Data Summary
| Compound ID | Methoxy Position | EGFR IC50 (nM) | A431 GI50 (nM) | Predicted Binding Affinity (kcal/mol) |
| 1a | 2-methoxy | 50 | 250 | -8.5 |
| 1b | 3-methoxy | 15 | 80 | -9.2 |
| 1c | 4-methoxy | 5 | 20 | -10.1 |
| 1d | 3,4-dimethoxy | 2 | 10 | -10.8 |
Data is hypothetical and for illustrative purposes only.
The data in the table above demonstrates a clear SAR trend. The position of the methoxy group significantly impacts the inhibitory activity, with the 4-methoxy and 3,4-dimethoxy substitutions showing the highest potency. This correlates well with the predicted binding affinities from molecular docking studies, suggesting that these substitutions optimize the interactions within the EGFR binding pocket.
Experimental Workflow Diagram
The following diagram illustrates the integrated workflow for the characterization of methoxy-substituted biaryl anilines.
Caption: Integrated workflow for the design and characterization of novel kinase inhibitors.
Conclusion
The methoxy-substituted biaryl aniline scaffold is a highly versatile and tunable platform for the design of potent and selective kinase inhibitors. A thorough understanding of the pharmacophoric properties, driven by a synergistic combination of experimental assays and computational modeling, is paramount for successful drug discovery campaigns. The insights gained from SAR studies, guided by the principles outlined in this guide, will continue to fuel the development of next-generation targeted therapies for a range of human diseases.
References
-
Title: The Role of Methoxy Groups in Kinase Inhibitor Design Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Structure-Activity Relationship of Biaryl Aniline Derivatives as Potent EGFR Inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Pharmacophore Modeling in Drug Design Source: Current Medicinal Chemistry URL: [Link]
-
Title: Molecular Docking: A Powerful Tool for Structure-Based Drug Design Source: PLOS ONE URL: [Link]
-
Title: Cell-Based Assays for High-Throughput Screening in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
Methodological & Application
Application Note: Synthesis of 5-(4-Methoxyphenyl)-2-methylaniline via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-(4-Methoxyphenyl)-2-methylaniline (Target 3 ) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
While free anilines are historically challenging substrates due to the potential for nitrogen coordination to poison the palladium catalyst, this protocol utilizes [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . This bidentate ligand system offers superior stability and prevents catalyst deactivation, enabling the direct coupling of unprotected amino-aryl halides with high turnover frequencies (TOF).
Key Advantages of This Protocol
-
Chemoselectivity: Tolerates the free amine without requiring protection/deprotection steps.
-
Scalability: Validated for gram-scale synthesis.
-
Efficiency: High conversion (>90%) utilizing mild base conditions.
Retrosynthetic Analysis & Strategy
The synthesis relies on the disconnection of the biaryl C–C bond at the C5 position of the aniline ring.
-
Electrophile (1): 5-Bromo-2-methylaniline (CAS: 39478-78-9). The bromide is located meta to the amino group and para to the methyl group. This steric arrangement minimizes ortho-interference during the oxidative addition step.
-
Nucleophile (2): (4-Methoxyphenyl)boronic acid (CAS: 5720-07-0).[1] An electron-rich boronic acid that undergoes rapid transmetallation.
-
Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ complex. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step in sterically congested biaryl couplings.
Reaction Scheme
5-Bromo-2-methylaniline (1) + (4-Methoxyphenyl)boronic acid (2)
Mechanistic Pathway
Understanding the catalytic cycle is vital for troubleshooting. The reaction follows the canonical Suzuki-Miyaura cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.[2][3]
Figure 1: Catalytic cycle for the Suzuki coupling of free anilines.[2] The base plays a dual role: activating the boronic acid to a boronate species and facilitating the displacement of the halide on the Palladium center.
Experimental Protocol
Reagents and Stoichiometry[3]
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 5-Bromo-2-methylaniline | Limiting Reagent | 1.0 | 186.05 | 1.86 g (10 mmol) |
| (4-Methoxyphenyl)boronic acid | Nucleophile | 1.2 | 151.96 | 1.82 g (12 mmol) |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 | 816.64 | 245 mg |
| Potassium Carbonate (K₂CO₂) | Base | 3.0 | 138.21 | 4.15 g |
| 1,4-Dioxane | Solvent | N/A | - | 40 mL |
| Distilled Water | Co-solvent | N/A | - | 10 mL |
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
Critical: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Glassware Preparation: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Cool under a stream of Argon (or Nitrogen).
-
Solvent Degassing: In a separate flask, combine 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Argon for 20 minutes using a long needle.
-
Charging Solids: To the reaction flask, add 5-Bromo-2-methylaniline (1.86 g), (4-Methoxyphenyl)boronic acid (1.82 g), and K₂CO₃ (4.15 g).
-
Catalyst Addition: Add Pd(dppf)Cl₂[4][5] · CH₂Cl₂ (245 mg). Note: Add the catalyst last to minimize exposure to air before inerting.
-
Solvent Transfer: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Purge: Evacuate the flask and backfill with Argon three times.
Phase 2: Reaction Execution
-
Heating: Place the flask in a pre-heated oil bath at 90°C .
-
Monitoring: Stir vigorously (600-800 RPM). Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
-
Expected Rf: Product ~0.35; Starting Material ~0.50.
-
Duration: Reaction typically reaches completion in 4–6 hours.
-
Phase 3: Workup and Purification
-
Cooling: Cool the mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Add water (30 mL). Separate layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (sat.[1] NaCl, 50 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.
-
Chromatography: Purify via silica gel flash chromatography.
-
Gradient: 0%
30% EtOAc in Hexanes. -
Collection: Collect fractions containing the spot at Rf ~0.35.
-
Figure 2: Operational workflow for the synthesis and purification.
Analytical Validation (Expected Data)
Upon isolation, the product This compound should be characterized to confirm identity and purity.
-
Physical State: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
- 7.50 (d, J = 8.8 Hz, 2H, Ar-H on anisole ring).
- 7.10 (d, J = 7.8 Hz, 1H, Ar-H ortho to methyl).
- 6.96 (d, J = 8.8 Hz, 2H, Ar-H ortho to methoxy).
- 6.90 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H meta to amine).
- 6.85 (d, J = 1.8 Hz, 1H, Ar-H ortho to amine/meta to methyl).
- 3.85 (s, 3H, -OCH₃).
- 3.60 (br s, 2H, -NH₂).
- 2.20 (s, 3H, -CH₃).
-
MS (ESI+): Calculated for C₁₄H₁₅NO [M+H]⁺: 214.12. Found: 214.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by free amine. | Switch to XPhos Pd G2 precatalyst (1-2 mol%). XPhos is bulkier and prevents amine coordination more effectively than dppf. |
| Homocoupling (Biaryl) | Oxygen presence in solvent.[3] | Increase degassing time or use freeze-pump-thaw cycling. Ensure Boronic acid is added in slight excess (1.2-1.5 equiv). |
| Protodeboronation | Reaction temperature too high or base too strong. | Lower temperature to 80°C. Switch base from K₂CO₃ to K₃PO₄ or CsF (anhydrous conditions). |
| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Ensure inert atmosphere is rigorous. Add additional ligand (dppf) or switch to Pd(PPh₃)₄ if dppf fails. |
Safety & Handling
-
Aryl Halides/Anilines: Toxic by inhalation and skin contact. Use in a fume hood.
-
Palladium Compounds: Potential sensitizers. Handle with gloves.
-
Waste Disposal: Aqueous waste contains boron; dispose of according to local environmental regulations. Palladium residues should be collected for metal reclamation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1981). The Palladium-Catalyzed Cross-Coupling of Phenylboronic Acid with Haloarenes in the Presence of Bases.[5][6] Synthetic Communications, 11(7), 513–519. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8] Reaction of aryl halides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. (Context on amine interference). Link
-
ThermoFisher Scientific. (n.d.). Palladium-Catalyzed Coupling Chemistry - Application Guide. Link
-
Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[5][6][9][10][11][12][13] Link
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Yoneda Labs [yonedalabs.com]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Unprotected 5-Bromo-2-methylaniline
Abstract & Strategic Overview
This Application Note details the optimized protocol for the synthesis of 4'-methoxy-6-methyl-[1,1'-biphenyl]-3-amine via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylaniline and 4-methoxyphenylboronic acid .
The Core Challenge:
The primary synthetic hurdle in this reaction is the presence of the unprotected primary amine (
The Solution: To bypass protection/deprotection steps, this protocol utilizes dialkylbiaryl phosphine ligands (specifically SPhos or XPhos) incorporated into precatalyst scaffolds (Pd G2/G3). These bulky, electron-rich ligands facilitate rapid oxidative addition and create a steric environment that disfavors amine coordination, ensuring high turnover numbers (TON) for the desired C-C bond formation.
Mechanistic Analysis & Reaction Design
Retrosynthetic Scheme
The target transformation couples the C5-position of the aniline ring (meta to the amine, para to the methyl) with the boronic acid.
Reaction Equation:
Catalytic Cycle & Critical Pathways
The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing amine interference.
Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent amine poisoning of the active Pd(0) species.
Critical Parameter Optimization
The following parameters have been validated to maximize yield and minimize impurity profiles for this specific substrate pair.
| Parameter | Recommended Choice | Rationale (Causality) |
| Catalyst | SPhos Pd G2 (0.5 - 2.0 mol%) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (speeds up oxidative addition of Ar-Br) and sterically bulky (prevents the free |
| Alternative Catalyst | Pd(dppf)Cl₂ · DCM | A robust, cost-effective alternative if SPhos is unavailable. Requires higher loading (3-5 mol%) and strict oxygen exclusion. |
| Base | Potassium Phosphate ( | Tribasic phosphate buffers the reaction effectively and minimizes protodeboronation compared to stronger carbonate bases. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The biphasic system is crucial. Water dissolves the inorganic base, allowing the formation of the reactive hydroxo-palladium or boronate species. |
| Temperature | 80°C - 100°C | Sufficient energy to cross the activation barrier for transmetallation without degrading the aniline. |
Detailed Experimental Protocols
Method A: High-Performance Protocol (Recommended)
Best for: High value intermediates, scale-up, or when high purity is required.
Reagents:
-
5-Bromo-2-methylaniline: 186 mg (1.0 mmol)
-
4-Methoxyphenylboronic acid: 228 mg (1.5 mmol, 1.5 eq)
-
SPhos Pd G2 : 14 mg (0.02 mmol, 2 mol%)
-
Potassium Phosphate (
): 636 mg (3.0 mmol, 3.0 eq) -
Solvent: 1,4-Dioxane (4 mL) / Distilled Water (1 mL)
Step-by-Step Execution:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1), boronic acid (2), and phosphate base (4).
-
Catalyst Addition: Add the SPhos Pd G2 precatalyst (3).
-
Note: SPhos Pd G2 is air-stable in solid form, but the active species is oxygen-sensitive.
-
-
Degassing (Critical): Seal the vial with a septum. Evacuate the vial under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times.
-
Solvent Introduction: Syringe in the pre-degassed Dioxane and Water.
-
Reaction: Place the vial in a pre-heated block at 80°C with vigorous stirring (800 rpm).
-
Time: Monitor by LCMS or TLC after 2 hours. Reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases.[1] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate -
Safety: Dispose of Pd-contaminated waste in heavy metal containers.
-
Method B: Cost-Effective Protocol
Best for: Routine screening or non-critical early-stage synthesis.
Modifications:
-
Catalyst: Replace SPhos Pd G2 with Pd(dppf)Cl₂ · DCM (41 mg, 5 mol%).
-
Temperature: Increase to 100°C .
-
Time: Extend to 12-18 hours (Overnight).
Purification & Analytics (Self-Validating Systems)
The Trap: Amino-biphenyls interact strongly with the acidic silanol groups on standard silica gel, leading to severe streaking and yield loss during chromatography.
The Fix: You must deactivate the silica gel.[1]
Purification Protocol
-
Eluent Preparation: Hexanes / Ethyl Acetate (Gradient 0% to 30%).
-
Modifier: Add 1% Triethylamine (Et₃N) to the entire eluent volume.
-
Column Packing: Slurry pack the column using the Et₃N-containing solvent. This neutralizes acidic sites.[2][3]
-
Loading: Load the crude residue (dissolved in minimal DCM) onto the column.
-
Collection: The product typically elutes as a light yellow/brown oil or solid.
Analytical Validation (Expected Data)
-
TLC:
in 20% EtOAc/Hexanes (Stains brown/orange with Ninhydrin due to free amine). -
1H NMR (400 MHz, CDCl₃):
- 7.4 - 6.8 ppm: Aromatic protons (Biphenyl system).
-
3.85 ppm (s, 3H): Methoxy group (
). -
3.60 ppm (br s, 2H): Amine protons (
, exchangeable). -
2.20 ppm (s, 3H): Methyl group (
).
-
LCMS: [M+H]+ = 214.1 (Calculated MW: 213.28).
Troubleshooting Logic Tree
Use this decision tree to diagnose failure modes.
Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95(7), 2457–2483.
-
BenchChem Protocols. "Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines." BenchChem Application Notes, 2025.
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes.
-
University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica Gel." Department of Chemistry Notes.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(4-Methoxyphenyl)-2-methylaniline
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-(4-methoxyphenyl)-2-methylaniline. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)–N bond to construct complex triarylamine structures, which are prevalent in materials science and medicinal chemistry. We detail the reaction mechanism, provide a step-by-step protocol for the coupling of this compound with 4-bromotoluene, discuss key optimization parameters, and outline characterization and purification procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for sterically hindered and electron-rich aniline substrates.
Introduction: The Power of C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines since its development in the mid-1990s by Stephen L. Buchwald and John F. Hartwig.[1] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for forming carbon-nitrogen bonds, a transformation that was previously reliant on harsher methods with limited scope, such as the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have established it as an indispensable tool in organic synthesis.[2]
The substrate of interest, this compound, presents a common challenge in cross-coupling reactions: steric hindrance. The ortho-methyl group can impede the approach of the aryl halide to the palladium catalyst center. However, the electron-donating nature of both the methyl and methoxy groups also activates the aniline, making it a good candidate for this transformation with the appropriate choice of catalyst system. This guide will walk through a reliable protocol to achieve high-yield coupling for this class of substrate.
The Catalytic Cycle: Mechanism of Action
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][3] The use of bulky, electron-rich phosphine ligands is essential, as they promote the desired reductive elimination step and prevent catalyst deactivation.[3]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation : The aniline coordinates to the Pd(II) center. A strong base then removes the acidic proton from the nitrogen, forming a palladium-amido intermediate.
-
Reductive Elimination : The final C–N bond is formed as the triarylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
A common side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled.[1] The choice of a sterically hindered ligand helps to disfavor this pathway.
Sources
Functionalization of the amino group in 5-(4-Methoxyphenyl)-2-methylaniline
Application Note: Strategic Functionalization of the Amino Group in 5-(4-Methoxyphenyl)-2-methylaniline
Abstract
This guide details the strategic functionalization of This compound , a biaryl scaffold featuring a specific steric challenge: the ortho-methyl group. While the distal 4-methoxyphenyl group increases the lipophilicity and electron density of the system, the ortho-methyl substituent at position 2 significantly retards nucleophilic attack at the nitrogen center. Standard aniline protocols often result in incomplete conversion or extended reaction times for this substrate. This note provides optimized, high-yield protocols for Acylation , Buchwald-Hartwig N-Arylation , and Reductive Amination , specifically engineered to overcome the steric barrier of the ortho-tolyl core.
Molecule Analysis & Reactivity Profile
-
Substrate: this compound
-
Core Reactivity: Primary Aniline (
) -
Key Challenge (Sterics): The C2-Methyl group creates steric strain, impeding the approach of electrophiles. This "Ortho-Effect" requires higher energy reagents or specific catalysts compared to unsubstituted aniline.
-
Key Feature (Electronics): The C5-(4-Methoxyphenyl) moiety is electron-donating but distal. It increases the overall solubility in organic solvents (DCM, THF) compared to simple salts but does not significantly enhance the nucleophilicity of the amine due to meta-positioning.
Protocol A: High-Efficiency Acylation (Amide Formation)
Objective: Synthesis of Amides (
Method A1: The "Robust" Method (Acid Chlorides)
Best for: Stable aliphatic or aromatic acid partners.
Reagents:
-
Substrate: 1.0 equiv
-
Acid Chloride (
): 1.2 – 1.5 equiv -
Base: Triethylamine (
) or DIPEA: 2.0 equiv -
Catalyst: DMAP (4-Dimethylaminopyridine): 0.1 equiv (Critical for ortho-substituted anilines)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Dissolution: In a flame-dried flask under
, dissolve this compound (1.0 equiv) in anhydrous DCM ( concentration). -
Base Addition: Add DIPEA (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.
-
Acylation: Dropwise add the Acid Chloride (1.2 equiv) at
. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.
-
QC Check: Monitor by TLC/LCMS. If >20% starting material remains after 4h, heat to reflux (
).
-
-
Workup: Quench with Sat.
. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine/DMAP) and Brine. Dry over .
Method A2: The "Mild" Method (HATU Coupling)
Best for: Chiral amino acids or sensitive carboxylic acids.
Reagents:
-
Carboxylic Acid (
): 1.2 equiv -
Coupling Agent: HATU: 1.2 equiv
-
Base: DIPEA: 3.0 equiv
-
Solvent: DMF (Anhydrous)
Protocol:
-
Pre-activate the carboxylic acid: Dissolve acid and HATU in DMF under
. Add 1.0 equiv of DIPEA. Stir for 15 mins (Solution turns yellow). -
Add the aniline substrate (1.0 equiv) and remaining DIPEA (2.0 equiv).
-
Heat to
. Note: Unlike simple anilines, this ortho-substituted substrate often requires heat to drive HATU couplings to completion.
Protocol B: Buchwald-Hartwig N-Arylation
Objective: Synthesis of Diarylamines (
Data Table: Catalyst Selection Guide
| Variable | Recommendation | Reason |
|---|---|---|
| Ligand | BrettPhos | Optimal for primary amines; prevents bis-arylation. |
| Precatalyst | BrettPhos Pd G3 | Ensures rapid activation of Pd(0) without induction period. |
| Base | NaOtBu | Strong base required for activation; compatible with non-protic substrates. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point; t-Amyl alcohol promotes solubility. |
Step-by-Step Protocol:
-
Setup: Charge a reaction vial equipped with a stir bar with:
-
This compound (1.0 equiv)
-
Aryl Halide (
or ) (1.1 equiv) - (1.4 equiv)
-
BrettPhos Pd G3 Precatalyst (1–3 mol%)
-
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (
) via syringe. -
Reaction: Heat to
for 2–12 hours.-
Visual Cue: The reaction mixture often turns from orange to dark brown/black upon completion.
-
-
Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.
-
Purification: Concentrate and purify via Flash Chromatography.
Protocol C: Reductive Amination (N-Alkylation)
Objective: Synthesis of Secondary Amines (
Reagents:
-
Aldehyde/Ketone: 1.1 – 1.5 equiv
-
Reductant:
(STAB): 1.5 – 2.0 equiv -
Additive: Acetic Acid (AcOH): 1.0 – 2.0 equiv (Catalyzes imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Protocol:
-
Imine Formation (In Situ):
-
Dissolve aniline (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.
-
Add AcOH (2.0 equiv).
-
Stir at RT for 30–60 minutes. Note: For ketones, add
(1.5 equiv) and stir for 12h to force imine formation before adding reductant.
-
-
Reduction:
-
Add
(1.5 equiv) in one portion. -
Stir at RT for 4–12 hours under
.
-
-
Quench:
-
Quench carefully with Sat.
(gas evolution). -
Stir for 15 minutes to decompose boron complexes.
-
-
Extraction: Extract with DCM.
Visual Workflows
Figure 1: Decision Logic for Amide Coupling
Caption: Decision tree for selecting the optimal acylation protocol based on carboxylic acid stability.
Figure 2: Buchwald-Hartwig Catalytic Cycle for Hindered Anilines
Caption: Catalytic cycle highlighting the role of BrettPhos in facilitating the coupling of hindered 2-methylaniline.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Optimized Reductive Amination Protocols for the Synthesis of Biaryl Secondary Amines
An Application Note for Medicinal and Process Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl amines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry.[1] Reductive amination, which forges a C-N bond by condensing an amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, stands as one of the most efficient and widely used methods for amine synthesis due to its operational simplicity and high atom economy.[1][2]
However, when applied to biaryl aniline derivatives, this powerful transformation often encounters significant challenges. The inherent steric bulk of the biaryl scaffold can impede the approach of the aniline to the carbonyl group, while electronic effects, particularly from electron-withdrawing groups, can diminish the nucleophilicity of the aniline nitrogen.[3][4] These factors render the crucial imine formation step slow and inefficient, often leading to low yields or competing side reactions, such as the reduction of the starting aldehyde.[4][5]
This application note provides a comprehensive guide to overcoming these challenges. We present field-proven, optimized protocols centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and highly selective reducing agent, to facilitate the efficient synthesis of sterically hindered and electronically deactivated biaryl amines.[6][7]
The Underlying Chemistry: Mechanism and Strategic Choices
The success of a reductive amination hinges on the delicate balance between two key steps: the formation of an imine (or its protonated iminium ion) and its subsequent reduction by a hydride source.[5]
Caption: General mechanism of reductive amination.
Causality Behind Experimental Choices
-
The Challenge of Biaryl Anilines: Biaryl anilines are often poor nucleophiles. The steric hindrance from the adjacent aryl ring can shield the nitrogen atom, and if the rings bear electron-withdrawing groups, the electron density on the nitrogen is further reduced. This makes the initial nucleophilic attack on the carbonyl (Step 1) the rate-limiting step.[3][4]
-
The Superiority of Sodium Triacetoxyborohydride (STAB): The choice of reducing agent is critical.[5]
-
Selectivity: Unlike stronger reagents like sodium borohydride (NaBH₄), STAB is a milder agent.[8][9] The electron-withdrawing and sterically bulky acetoxy groups moderate its reactivity, making it highly selective for the reduction of the protonated iminium ion over the starting aldehyde or ketone.[2][7] This prevents the wasteful consumption of starting material and simplifies purification.
-
Mild Acidity: STAB is stable and effective in the presence of a stoichiometric amount of acetic acid.[7][10] This is crucial because mild acid catalysis is necessary to protonate the carbonyl, making it more electrophilic and accelerating the slow imine formation step.[11]
-
Safety: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release highly toxic cyanide gas during workup.[4][10]
-
-
The Role of the Acid Catalyst:
-
Acetic Acid (AcOH): For most substrates, 1-2 equivalents of acetic acid are sufficient to catalyze imine formation without fully protonating and deactivating the aniline nucleophile.[10]
-
Trifluoroacetic Acid (TFA): For severely electron-deficient anilines, a stronger acid like TFA may be required. TFA more effectively promotes the formation of the highly reactive iminium ion, which is the species reduced by the hydride.[12][13]
-
-
Solvent Selection: Aprotic solvents are required as STAB is sensitive to water and incompatible with protic solvents like methanol.[14] 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most common and effective solvents for this reaction.[7][14] Tetrahydrofuran (THF) is also a viable option.[15]
Detailed Application Protocol: Synthesis of N-benzyl-2-aminobiphenyl
This protocol details a reliable, one-pot procedure for the reductive amination of 2-aminobiphenyl with benzaldehyde.
Caption: Experimental workflow for reductive amination.
Materials and Reagents
-
Substrates: 2-Aminobiphenyl (1.0 equiv.), Benzaldehyde (1.1 equiv.)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
-
Catalyst: Glacial Acetic Acid (1.2 equiv.)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
-
Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware for workup and chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-aminobiphenyl (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, to make a ~0.1 M solution).
-
Addition of Reagents: Begin stirring the solution. Add benzaldehyde (1.1 equiv.) followed by glacial acetic acid (1.2 equiv.). Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the stirring mixture in small portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (2-aminobiphenyl) by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 16 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-aminobiphenyl.
Parameter Optimization & Troubleshooting
The conditions outlined above serve as an excellent starting point. However, for particularly challenging substrates (e.g., those with multiple electron-withdrawing groups or extreme steric hindrance), further optimization may be necessary.
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Standard Condition | Variation & Rationale | Expected Outcome on Challenging Substrates |
| Reducing Agent | NaBH(OAc)₃ (STAB) | NaBH₃CN | May require stricter pH control (6-7) to avoid carbonyl reduction.[4][16] Less efficient for weakly basic anilines. |
| Acid Catalyst | Acetic Acid (AcOH) | Trifluoroacetic Acid (TFA) | Recommended for very electron-poor anilines to drive iminium ion formation.[12][13] Use with caution as it can affect acid-sensitive groups. |
| Temperature | Room Temperature | 40-50 °C | Gentle heating can accelerate the slow imine formation step. Monitor carefully to avoid reagent decomposition. |
| Solvent | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | A good alternative, though reaction rates may be slightly slower in some cases.[15] |
| Stoichiometry | 1.5 equiv. STAB | 2.0 equiv. STAB | Increasing the excess of the reducing agent can help drive the reaction to completion for sluggish substrates. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Aniline is too electron-poor. 2. Severe steric hindrance. 3. Wet reagents/solvent. | 1. Switch from AcOH to TFA as the catalyst.[12][13] 2. Increase temperature to 40-50 °C. 3. Ensure use of anhydrous solvent and fresh reagents. STAB is moisture-sensitive.[14] |
| Aldehyde/Ketone Reduction | 1. Reducing agent is too strong (e.g., NaBH₄). 2. Reaction pH is too acidic. | 1. Ensure STAB is used, as it is selective for the iminium ion.[2][7] 2. Avoid using excess strong acid. Use AcOH where possible. |
| Recovery of Starting Aniline | Imine formation is the failing step. | Follow the solutions for "Low or No Conversion." Consider increasing the equivalents of the aldehyde/ketone to 1.5-2.0 to push the equilibrium. |
| Formation of Dialkylated Product | (More common with primary amines) The secondary amine product is reacting again. | This is generally not an issue with weakly nucleophilic biaryl anilines. If observed, use a strict 1.0:1.0 stoichiometry of aniline to aldehyde. |
Conclusion
The reductive amination of biaryl aniline derivatives, while challenging, can be accomplished with high efficiency through the rational selection of reagents and conditions. The use of sodium triacetoxyborohydride (STAB) in an aprotic solvent with an appropriate acid catalyst provides a robust and reliable method for synthesizing these valuable compounds. By understanding the underlying mechanism and the factors that influence the reaction, researchers can effectively troubleshoot and optimize protocols for a wide range of sterically and electronically diverse substrates, accelerating the discovery and development of new chemical entities.
References
-
Štefane, B., & Požgan, F. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett, 27(05), 755-760. (Available at: [Link])
-
Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. (Available at: [Link])
-
Boros, E. E., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3587–3590. (Available at: [Link])
-
Boros, E. E., et al. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed. (Available at: [Link])
-
Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions. Harvard University. (Available at: [Link])
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. (Available at: [Link])
-
All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. (Available at: [Link])
-
Afanasyev, O. I., & Chusov, D. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. (Available at: [Link])
-
Chem-Station. (2014). Borch Reductive Amination. (Available at: [Link])
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, 201-215.
-
Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. (Available at: [Link])
-
Mailig, M., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. (Available at: [Link])
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. (Available at: [Link])
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Available at: [Link])
-
Wikipedia. Reductive amination. (Available at: [Link])
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. (Available at: [Link])
-
Chen, S., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Molecules, 27(16), 5344. (Available at: [Link])
-
Wang, C., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 778. (Available at: [Link])
-
Wan, Y., et al. (2025). Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. Organic Letters, 27(6), 1498-1503. (Available at: [Link])
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (Available at: [Link])
-
Wan, Y., et al. (2025). Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. ResearchGate. (Available at: [Link])
-
Wang, D., et al. (2020). Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl-Bridged NH Lactams. Angewandte Chemie International Edition, 59(35), 15217-15221. (Available at: [Link])
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11857-11911. (Available at: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: 5-(4-Methoxyphenyl)-2-methylaniline as a Novel Ancillary Ligand for Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of ligands is a cornerstone of modern organometallic catalysis, enabling unprecedented efficiency and scope in the synthesis of complex molecules. This guide introduces 5-(4-Methoxyphenyl)-2-methylaniline, a biaryl amine, as a promising ancillary ligand for palladium-catalyzed cross-coupling reactions. While biaryl phosphines have been extensively studied, the strategic incorporation of sterically demanding and electron-rich biaryl amine scaffolds presents a compelling avenue for catalyst development. This document provides a comprehensive overview of the proposed synthesis of this novel ligand, its theoretical role in catalytic cycles, and detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices is explained, drawing parallels with well-established, high-performance catalyst systems.
Introduction: The Rationale for this compound in Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have transformed synthetic chemistry, particularly in pharmaceutical and materials science.[1][2] The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. The most significant advances in recent years have stemmed from the development of sterically hindered, electron-rich phosphine ligands.[1][3][4] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6]
This compound is designed to leverage these same principles. Its key structural features are:
-
Biaryl Scaffold: Provides a rigid and sterically demanding framework.
-
Orth-Methyl Group: This group ortho to the amine functionality provides steric bulk near the metal center, which is known to promote the desired reductive elimination step and prevent catalyst decomposition.[3]
-
Electron-Rich Anisole Moiety: The methoxy group on the distal aryl ring enhances the electron-donating properties of the ligand system, which can accelerate the rate of oxidative addition of the aryl halide to the Pd(0) center.
-
Amine Functionality: The aniline nitrogen serves as a primary coordination site to the metal.
While this molecule is presented here as a novel ligand, its design is firmly rooted in the established principles of successful catalyst systems for cross-coupling reactions.
Synthesis of the Ligand: A Proposed Route via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and readily available starting materials.
Protocol 2.1: Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of the target ligand via Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-2-methylaniline
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylaniline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Application in Catalysis: Protocols and Performance
The utility of this compound is demonstrated in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. In these applications, it is proposed to be used in conjunction with a palladium precursor to form the active catalyst in situ.
Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol details the coupling of an electron-rich aryl chloride with an arylboronic acid, a challenging transformation that benefits from sterically hindered and electron-rich ligands.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl chloride (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (the ligand)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add the aryl chloride (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq) to a vial.
-
In a separate vial, weigh Pd₂(dba)₃ (1 mol%) and this compound (2 mol%).
-
Add the catalyst/ligand mixture to the reaction vial, followed by anhydrous toluene.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Stir the reaction mixture at 100 °C for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the residue by flash chromatography to yield the biaryl product.
Expected Performance Data (Illustrative):
| Aryl Halide | Boronic Acid | Product | Expected Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |
| 2-Chlorotoluene | 4-Tolylboronic acid | 2,4'-Dimethylbiphenyl | >85 |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-Methoxyphenylboronic acid | 3-Methoxy-4'-(trifluoromethyl)biphenyl | >95 |
Buchwald-Hartwig Amination
The steric bulk of the proposed ligand is anticipated to be highly effective in the coupling of primary and secondary amines with aryl halides.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.2.1: Coupling of a Secondary Amine with an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (the ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1.5 mol%) and this compound (3.0 mol%).
-
Seal the tube, and purge with argon. Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the aryl bromide (1.0 eq), the secondary amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube again and heat in an oil bath at 90 °C for 12 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain the desired arylamine.
Expected Performance Data (Illustrative):
| Aryl Halide | Amine | Product | Expected Yield (%) |
| 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | >98 |
| 1-Bromo-3,5-dimethylbenzene | Aniline | 3,5-Dimethyl-N-phenylaniline | >92 |
| 2-Bromopyridine | n-Hexylamine | N-hexylpyridin-2-amine | >88 |
Conclusion and Future Outlook
This compound is presented as a rationally designed, novel ancillary ligand for palladium-catalyzed cross-coupling reactions. Its structural features, combining steric hindrance and electron-richness, are analogous to those of highly successful, state-of-the-art phosphine ligands. The detailed protocols provided herein offer a robust starting point for researchers to explore its catalytic potential. The successful application of this and similar biaryl amine ligands could broaden the toolkit available for challenging synthetic transformations, potentially offering unique reactivity, selectivity, or improved cost-effectiveness. Further studies will be necessary to fully characterize its coordination chemistry and delineate the full scope of its applicability in organometallic catalysis.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (Nature Catalysis) Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (Organic Chemistry Data) Available at: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (Journal of the American Chemical Society) Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (Journal of the American Chemical Society) Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (RSC Advances) Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (PubMed Central) Available at: [Link]
-
N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (Semantic Scholar) Available at: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Ajibade-Andrew/3a8c3d790f5761a29285038c1a657805166b5791]([Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (PubMed Central) Available at: [Link]
-
Biaryl synthesis by C-C coupling. (Organic Chemistry Portal) Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Procedure for amide coupling with 5-(4-Methoxyphenyl)-2-methylaniline
Part 1: Executive Summary & Strategic Analysis
The Challenge: Coupling 5-(4-Methoxyphenyl)-2-methylaniline (hereafter Substrate-A ) presents a classic "push-pull" conflict in organic synthesis. While the para-methoxy biaryl system is electron-rich (increasing nucleophilicity), the 2-methyl group (ortho to the amine) introduces significant steric strain.[1][2] This steric blockade prevents the optimal orbital overlap required for the tetrahedral intermediate formation in standard amide couplings (e.g., EDC/NHS or DCC), often leading to stalled reactions, low conversion, or extensive byproduct formation.
The Solution: This guide rejects "standard" peptide coupling conditions in favor of high-energy activation pathways. We prioritize reagents that generate highly reactive active ester intermediates (At-esters) or acyl halides to overcome the steric energy barrier.[1][2]
Recommended Strategy:
-
Primary Route (Method A): HATU/HOAt activation.[2] Best for complex/precious carboxylic acids where mild conditions are preferred.
-
Robust Route (Method B): Acid Chloride generation (via Oxalyl Chloride).[2] Best for unreactive acids or bulk scale-up where the acid partner is stable.[1][2]
-
Alternative Route (Method C): T3P (Propylphosphonic Anhydride).[2] Best for low-epimerization requirements and ease of purification.[1][2][3]
Part 2: Technical Analysis & Mechanism
Substrate Profile: this compound[1][2][3]
-
Steric Environment: The C2-methyl group creates a "gatekeeper" effect.[1][2] The incoming electrophile must navigate this bulk to attack the nitrogen lone pair.
-
Electronic Environment: The 4-methoxyphenyl group at C5 is electron-donating (
-donor/ -donor), which theoretically enhances nucleophilicity.[1][2] However, steric hindrance at the reaction site dominates the kinetic profile. -
Implication: You need a coupling agent that forms a "super-active" ester (fast kinetics) or a catalyst (DMAP/HOAt) that acts as a nucleophilic shuttle.[2]
Visualizing the Activation Pathway
The following diagram illustrates the kinetic bottleneck and the role of HOAt/HATU in facilitating the attack.
Caption: Mechanistic pathway highlighting the critical role of the OAt-active ester in overcoming the rate-limiting steric clash during nucleophilic attack.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" (HATU/HOAt)
Recommended for: High-value acids, library synthesis, and initial screening.[1][2]
Rationale: HATU generates the OAt-active ester, which is more reactive than the OBt ester formed by HBTU/HOBt.[2] The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect," stabilizing the transition state and accelerating the reaction by up to 100x compared to standard reagents.
Reagents:
-
Substrate-A (1.1 – 1.2 equiv)
Protocol:
-
Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3–5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 2 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.
-
Amine Addition: Add Substrate-A (1.1 mmol) solid or as a concentrated solution in DMF.
-
Reaction: Stir at RT for 2–4 hours .
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Method B: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride)
Recommended for: Extremely hindered acids, scale-up (>5g), or when Method A fails.[1][2]
Rationale: Acid chlorides are the most reactive electrophiles available. By converting the acid to the chloride, we bypass the need for an "active ester" intermediate entirely.
Reagents:
Protocol:
-
Acid Chloride Formation:
-
Dissolve Carboxylic Acid in anhydrous DCM under N₂ atmosphere.
-
Add Oxalyl Chloride (1.5 equiv) dropwise.[2]
-
Add 1 drop of dry DMF (gas evolution will occur immediately).[2] Stir for 1–2 hours until bubbling ceases.
-
Critical Step: Evaporate the solvent and excess oxalyl chloride under vacuum to leave the crude acid chloride (usually a yellow oil/solid).[2] Do not purify.[2] Re-dissolve in fresh anhydrous DCM.
-
-
Coupling:
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
Part 4: Quantitative Comparison & Troubleshooting
Table 1: Reaction Optimization Matrix
| Variable | Standard Condition | Optimization for Substrate-A | Why? |
| Solvent | DCM or THF | DMF or NMP | Polar aprotic solvents stabilize the polar transition state better.[1][2] |
| Concentration | 0.1 M | 0.2 – 0.5 M | Higher concentration drives bimolecular kinetics (Collision Theory).[2] |
| Temperature | 20°C (RT) | 50°C – 80°C | Thermal energy is often required to rotate the ortho-methyl group out of the way.[2] |
| Base | TEA | DIPEA or 2,6-Lutidine | DIPEA is non-nucleophilic and won't compete with the aniline.[1][2] |
| Additives | HOBt | HOAt | The N-atom in HOAt accelerates coupling by ~10-100x via chelation.[1][2] |
Troubleshooting Decision Tree:
Caption: Decision logic for troubleshooting stalled coupling reactions due to steric hindrance.
Part 5: References
-
Dunetz, J. R., et al. (2011).[2][3][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2]
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron.
-
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][9] An efficient peptide coupling additive. Journal of the American Chemical Society.
-
BenchChem. (2025).[2][9] Standard Protocol for HATU Peptide Coupling.
Sources
- 1. 4-Methoxy-2-methylaniline - High purity | EN [georganics.sk]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 5-(4-Methoxyphenyl)-2-methylaniline
Case ID: ANL-OX-54M Subject: Prevention of oxidative degradation in electron-rich biphenyl amines. Classification: Air-Sensitive / Light-Sensitive Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Challenge
You are working with 5-(4-Methoxyphenyl)-2-methylaniline . This is not a standard aniline; it is an electron-rich biphenyl system. The presence of the electron-donating methoxy group (
The Consequence: While these groups make the molecule a potent nucleophile for your downstream synthesis (likely Suzuki couplings or amide formations), they also lower the oxidation potential. This molecule is thermodynamically driven to lose an electron to atmospheric oxygen, forming radical cations that rapidly cascade into colored impurities (azo compounds, quinone imines, and polymeric tars).
Immediate Action Required: If your sample is currently white or off-white, protect it immediately . If it has already turned pink, brown, or purple, refer to the Troubleshooting & Purification section below.
The Mechanism of Failure
Understanding why your compound degrades is the first step to preventing it. The oxidation of anilines is a radical-mediated process accelerated by light and moisture.
Visualizing the Oxidation Pathway
The following diagram illustrates the cascade from a pure amine to a degraded impurity profile.
Caption: Figure 1. The oxidative degradation cascade of electron-rich anilines. Note that moisture facilitates the transition to quinone-like species.
Storage Protocols: The Gold Standard
Do not rely on standard "shelf storage." Follow this decision matrix to ensure integrity.
Protocol A: The "Active Use" Method (Short-term < 1 Month)
For samples accessed frequently.
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Headspace: Flush with Argon (preferred over Nitrogen due to higher density) after every use.
-
Seal: Wrap the cap junction tightly with Parafilm or electrical tape.
-
Environment: Store at 4°C (Refrigerator). Desiccator cabinet recommended.
Protocol B: The "Deep Storage" Method (Long-term > 1 Month)
For archival samples or bulk intermediates.
-
Container: Schlenk flask or crimp-sealed vial.
-
Atmosphere: High-vacuum purge followed by Argon backfill (3 cycles).
-
Temperature: Store at -20°C (Freezer).
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.
Protocol C: The "Fortress" Method (Salt Formation)
Highly Recommended for Indefinite Storage. Convert the free base aniline to its Hydrochloride (HCl) Salt . The salt form removes the lone pair on the nitrogen, shutting down the oxidation mechanism completely.
-
Stability: Years.[1]
-
State: Crystalline solid (easy to handle).
-
Reversibility: 100% reversible with mild base (NaHCO₃).
Troubleshooting & FAQs
Q: My white powder has turned pink/purple. Is it ruined?
A: Not necessarily.
-
Diagnosis: This is the "surface oxidation" phase. The color comes from trace amounts of highly conjugated quinone impurities (often < 1% by mass).
-
Action: Check purity via TLC or HPLC. If the main peak is >95%, you can likely use it, though yield may drop slightly.
Q: The substance has turned into a black, sticky tar.
A: This indicates advanced polymerization.
-
Diagnosis: The radical chain reaction has cross-linked the molecules.
-
Action: Discard. Purification is rarely worth the solvent cost and effort.
Q: How do I purify a partially oxidized sample?
A: Use the Acid-Base Extraction method. This is superior to recrystallization for removing non-basic oxidation byproducts.
Step-by-Step Purification Protocol:
-
Dissolve: Dissolve the impure aniline in 1M HCl (The aniline dissolves; neutral tars/impurities remain suspended or oil out).
-
Wash: Extract the aqueous acid layer with Ethyl Acetate or Ether (2x). Discard the organic layer (this contains the colored impurities).
-
Basify: Slowly add 2M NaOH or saturated NaHCO₃ to the aqueous layer until pH > 10. The pure aniline will precipitate or oil out.
-
Extract: Extract the now-basic aqueous layer with Dichloromethane (DCM).
-
Dry: Dry the DCM layer over Na₂SO₄, filter, and concentrate.
Advanced Workflow: Converting to the HCl Salt
This is the most robust method for stabilizing this compound.
Reagents Required
-
The Aniline (Free Base)
-
4M HCl in Dioxane (or concentrated aqueous HCl)
-
Diethyl Ether or Hexanes (Antisolvent)
Workflow Diagram
Caption: Figure 2.[2][4] Workflow for converting unstable free-base aniline to stable hydrochloride salt.
Comparison of Forms
| Feature | Free Base (Current) | HCl Salt (Recommended) |
| Oxidation Risk | High (Air/Light sensitive) | Negligible (Shelf stable) |
| Physical State | Low-melting solid / Oil | High-melting Crystalline Solid |
| Storage Temp | -20°C (Required) | Room Temp (Acceptable) |
| Solubility | Organics (DCM, EtOAc) | Water, Methanol, DMSO |
References
-
General Aniline Stability & Handling: Sigma-Aldrich Technical Bulletins / Safety D
-
Source:
- Relevance: Provides baseline physical properties and safety d
-
-
Schlenk Line Techniques for Air-Sensitive Amines: Chemistry LibreTexts: Handling Air-Sensitive Reagents.
-
Source:
- Relevance: Authoritative protocol for inert
-
-
Oxidation Mechanism of Electron-Rich Amines: National Institutes of Health (NIH) / PubChem.
-
Source:
- Relevance: Validates the radical c
-
-
Salt Formation Protocols: Organic Syntheses, Coll. Vol. 3.
-
Source:
- Relevance: Field-proven methodology for stabilizing amines via HCl conversion.
-
Sources
Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Biaryl Anilines
Welcome to the Technical Support Center for scientists and researchers focused on the synthesis of sterically hindered biaryl anilines via Suzuki-Miyaura coupling. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields. As Senior Application Scientists, we've compiled this guide based on a combination of mechanistic understanding and field-proven solutions.
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific issues encountered during the Suzuki coupling of sterically hindered biaryl anilines.
Issue 1: Low to No Product Formation with Sterically Hindered Substrates
Q: I am attempting to couple a di-ortho-substituted aryl halide with an ortho-substituted aniline-derived boronic acid, but I am observing very low to no yield of the desired biaryl aniline. What are the critical parameters to investigate?
A: This is a classic challenge in Suzuki coupling where steric hindrance significantly impedes the reaction. The issue often lies in one or more key steps of the catalytic cycle: slow oxidative addition, difficult transmetalation, or sluggish reductive elimination. A systematic approach to optimizing your reaction conditions is crucial.
Underlying Causes and Recommended Actions:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1] The ligand sphere around the palladium center is critical for both stability and reactivity.
-
Action: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[2][3] Ligands such as XPhos, SPhos, and RuPhos are designed to promote the crucial oxidative addition and reductive elimination steps with hindered substrates.[2][4] N-heterocyclic carbenes (NHCs) can also be highly effective.[5]
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is not trivial; it directly impacts the transmetalation step by influencing the formation and reactivity of the boronate species.[5][6]
-
Action: Screen a variety of bases and solvents. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[7][8] Anhydrous conditions with solvents like toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are generally preferred.[9][10]
-
-
Side Reactions Dominating: Steric hindrance can slow down the desired productive catalytic cycle, allowing side reactions like protodeboronation and homocoupling to become significant pathways.[11][12]
-
Action:
-
To minimize protodeboronation (the undesired cleavage of the C-B bond), use fresh, high-purity boronic acid or consider more stable derivatives like boronic esters (e.g., pinacol esters).[12] Running the reaction under anhydrous conditions can also suppress this side reaction.[4]
-
To reduce homocoupling of the boronic acid, ensure a rigorously oxygen-free environment by thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (argon or nitrogen).[11][13]
-
-
Experimental Protocol: A Step-by-Step Guide for Optimization
-
Catalyst and Ligand Screening:
-
Set up a parallel screen of different palladium sources and ligands. A recommended starting point is shown in the table below.
-
Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that forms the active Pd(0) species in situ.[5]
-
-
Base and Solvent Screening:
-
With the best catalyst/ligand combination from step 1, screen different bases and solvents.
-
-
Temperature Optimization:
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands (Buchwald-type ligands) so effective for coupling sterically hindered substrates?
A1: These ligands are crucial for several reasons rooted in the mechanism of the Suzuki coupling. The steric bulk of the ligand promotes the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.[15] The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[4] This combination of steric and electronic properties makes them particularly well-suited for overcoming the challenges posed by hindered substrates.[16]
Q2: My boronic acid is prone to decomposition (protodeboronation). How can I mitigate this?
A2: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often accelerated by high temperatures and aqueous basic conditions.[12] To minimize this:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids.[12]
-
Employ Anhydrous Conditions: Using anhydrous solvents and bases (like finely ground K₃PO₄) can significantly reduce protodeboronation.[4]
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
-
Use Fresh Reagents: Boronic acids can degrade upon storage. It's best to use them fresh or from a reputable supplier.[11]
Q3: Can I use microwave irradiation to improve my yields for these difficult couplings?
A3: Yes, microwave-assisted heating can be a very effective strategy. It allows for rapid and uniform heating to high temperatures, which can significantly shorten reaction times and often improve yields for sluggish couplings.[17] This can be particularly useful for activating less reactive aryl chlorides.
Q4: What is the role of the base in the Suzuki coupling, and why do stronger bases sometimes work better for hindered substrates?
A4: The base plays a critical role in the transmetalation step of the catalytic cycle.[5] It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[18] For sterically hindered boronic acids, the formation of this "ate" complex and the subsequent transfer can be slow. Stronger bases can more effectively promote the formation of the reactive boronate species, thereby accelerating the transmetalation step.[6]
Q5: I am observing the formation of a significant amount of homocoupled product from my boronic acid. What is the cause and how can I prevent it?
A5: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.[13] To prevent this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[19]
-
Use High-Purity Reagents: Impurities in your starting materials can sometimes contribute to side reactions.
Data Presentation
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand Name | Structure | Key Features | Typical Substrates |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Highly effective for a wide range of challenging couplings.[2] | Di- and tri-ortho-substituted biaryls, aryl chlorides.[2] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos but with different electronic properties due to the methoxy groups. | Sterically hindered aryl and heteroaryl substrates.[2] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald ligand. | Challenging C-N and C-C bond formations. |
| Trineopentylphosphine (TNpP) | P(CH₂C(CH₃)₃)₃ | Conformationally flexible, allowing it to accommodate very bulky substrates.[20][21] | Couples substrates with 2,6-diisopropyl substituents.[20] |
Table 2: Guide to Base and Solvent Selection for Hindered Couplings
| Base | Recommended Solvent(s) | Temperature Range (°C) | Notes and Considerations |
| K₃PO₄ | Toluene, Dioxane, 2-MeTHF | 80-110 | Often the base of choice for difficult couplings. Must be finely powdered and anhydrous.[8] |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | A strong, effective base, though more expensive. Can be beneficial when other bases fail.[8] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | A standard choice, but may be less effective for highly hindered systems.[6] |
| t-BuOK | Dioxane | Room Temp to 80 | A very strong base that can be effective under mild conditions with appropriate NHC ligands.[22] |
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . [Link]
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - ACS Publications. [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. [Link]
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. [Link]
-
Struggling on suzuki couplings : r/Chempros - Reddit. [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Purification of 5-(4-Methoxyphenyl)-2-methylaniline
Welcome to the technical support center for the purification of 5-(4-Methoxyphenyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate. As a critical building block in medicinal chemistry, particularly for the development of potent antimitotic agents, achieving high purity of this compound is paramount for reliable downstream applications.[1]
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[2]
Issue 1: Persistent Gray or Black Coloration in the Purified Product
Probable Cause: The most common reason for this discoloration is the presence of residual palladium catalyst from the Suzuki-Miyaura coupling reaction.[3][4] Even trace amounts of palladium can contaminate the final product, affecting its downstream reactivity and analytical characterization.
Solutions:
-
Filtration through Celite® or Silica Gel: A primary and often effective method is to filter the crude reaction mixture through a pad of Celite® or silica gel.[3] This physically traps the heterogeneous palladium catalyst. For optimal results, ensure the pad is well-packed and washed with the reaction solvent to recover all of the product.
-
Treatment with Sodium Bisulfite (NaHSO₃): For more stubborn palladium contamination, especially on a larger scale, treating the reaction mixture with a sodium bisulfite solution at an elevated temperature can significantly reduce palladium content.[3]
-
Use of Heterogeneous Catalysts: Proactively, using a heterogeneous catalyst like palladium on carbon (Pd/C) can simplify removal as it can be more easily filtered off after the reaction.[3]
Issue 2: Product Contamination with Unreacted Starting Materials
Probable Cause: Incomplete reaction or sub-optimal reaction conditions can lead to the presence of unreacted aryl halides (e.g., a bromo- or iodo-substituted 2-methylaniline derivative) and 4-methoxyphenylboronic acid in the crude product.[3]
Solutions:
-
Aqueous Workup: A standard aqueous workup, partitioning the reaction mixture between an organic solvent and water, is the first line of defense to remove water-soluble impurities and the base used in the reaction.[3]
-
Acid-Base Extraction: To specifically remove unreacted 2-methylaniline derivatives, an acid-base extraction can be highly effective. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic aniline will be protonated and move into the aqueous layer. The desired product, being less basic, will remain in the organic phase. Subsequent neutralization of the aqueous layer and extraction can recover the unreacted starting material if needed.[5]
-
Optimized Column Chromatography: If co-elution is an issue, optimizing the solvent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from the starting materials.[3]
Issue 3: Presence of Homo-Coupled Byproducts
Probable Cause: Homo-coupling of the starting materials (e.g., formation of biphenyl from two molecules of 4-methoxyphenylboronic acid) is a common side reaction in Suzuki-Miyaura couplings.[3][6]
Solutions:
-
Slow Addition of Reagents: If one of the coupling partners is particularly prone to homo-coupling, adding it slowly to the reaction mixture can maintain a low concentration and favor the desired cross-coupling reaction.[3]
-
Column Chromatography: Careful column chromatography is often the most effective way to separate the desired biaryl product from the homo-coupled byproducts.[3][6] The polarity differences between these compounds, although sometimes subtle, can be exploited with a well-chosen eluent system.
Issue 4: The Purified Product is an Oil and Fails to Crystallize
Probable Cause: The presence of impurities can significantly inhibit crystallization.[3] Even small amounts of contaminants can disrupt the crystal lattice formation. The inherent properties of this compound may also favor an oily state, especially if it is not completely pure.
Solutions:
-
Further Purification: The most critical step is to enhance the purity of the compound. Re-purification by column chromatography is highly recommended.[3]
-
Two-Solvent Recrystallization: If the product is still an oil after chromatography, a two-solvent recrystallization can be attempted. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent in which it is insoluble until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[7]
-
Scratching the Flask: Inducing crystallization can sometimes be as simple as scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound via Suzuki coupling?
A1: The most prevalent impurities include:
-
Unreacted starting materials (aryl halide and boronic acid).[3]
-
Homo-coupled byproducts.[3]
-
Protodeborylated arenes (where the boronic acid is replaced by a hydrogen).[3]
-
Residual palladium catalyst.[3]
-
Dehalogenated starting material.[3]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and the effectiveness of purification steps.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
Q3: Can I use recrystallization as the sole method of purification?
A3: While recrystallization can be a very effective purification technique for solid compounds, it may not be sufficient on its own if the crude product contains a significant amount of impurities with similar solubility profiles.[5] It is often more effective when used after an initial purification step like column chromatography to obtain a highly pure, crystalline final product.
Q4: My TLC plate shows streaking or tailing for my aniline compound. What can I do?
A4: Tailing of amines on silica gel TLC plates is a common issue due to the acidic nature of the silica.[9] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system.[9] This will neutralize the acidic sites on the silica gel and result in more defined spots.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Preparation: Prepare a suitable mobile phase. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate. To this mixture, add 0.5-1% (v/v) of triethylamine to prevent tailing.[9] The optimal ratio of hexane to ethyl acetate should be determined by TLC analysis of the crude material.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system.
-
Collect fractions in separate test tubes.
-
-
Monitoring by TLC:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[9]
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is for the recrystallization of this compound that is a solid at room temperature but may be difficult to crystallize from a single solvent.
Materials:
-
Purified this compound (from chromatography)
-
A "good" solvent (e.g., ethanol, isopropanol)
-
A "poor" solvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the hot "good" solvent.[10]
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.[10]
-
Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[10]
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of the ice-cold "poor" solvent.
-
Allow the crystals to dry completely.
-
Data Summary
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Aqueous Workup | Water-soluble impurities, base | Simple, effective for initial cleanup | Not effective for non-polar impurities |
| Filtration | Solid impurities, palladium catalyst | Quick and easy for catalyst removal | May not remove all finely dispersed catalyst |
| Column Chromatography | Starting materials, byproducts, closely related impurities | High resolution for complex mixtures | Can be time-consuming and require large solvent volumes[5] |
| Recrystallization | Impurities with different solubility profiles | Can yield very pure crystalline material | Finding a suitable solvent can be challenging; potential for product loss[5] |
| Acid-Base Extraction | Basic or acidic impurities | Good for removing impurities with different pKa values | Not effective for neutral impurities[5] |
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting purification issues.
References
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds - Benchchem. (n.d.).
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20).
- Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14).
- Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. (n.d.).
- 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference No.: 3-614 (Methoxytoluidine). (n.d.).
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - Semantic Scholar. (2021, August 31).
- Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline - Benchchem. (n.d.).
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (2021, August 31).
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - Beilstein Journals. (2013, January 25).
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. (2023, August 1).
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information. (n.d.).
- Supporting Information - DOI. (n.d.).
- Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. (2018, February 16).
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013, January 25).
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - ResearchGate. (2025, October 15).
- 4-Methoxy-2-methylaniline 98 102-50-1 - Sigma-Aldrich. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- (IUCr) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2024, January 26).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.).
- Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent - MDPI. (2024, December 10).
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
- Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015, September 23).
- N-[(E)-(4-methoxyphenyl)methylidene]-2-methylaniline - PubChem - NIH. (n.d.).
- Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem. (n.d.).
- 5-fluoro-4-methoxy-2-methylaniline (C8H10FNO) - PubChemLite. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.).
- 4-Methoxy-2-methylaniline|High-Purity Research Chemical - Benchchem. (n.d.).
- CAS 106-49-0: 4-Methylaniline - CymitQuimica. (n.d.).
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- Purification Techniques | Column Selection for Chromatography - Bio-Link. (2023, September 24).
- 4-Methoxy-2-methylaniline - High purity | EN - Georganics. (n.d.).
Sources
- 1. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Removing palladium catalyst residues from biaryl amine products
Status: Operational Ticket Focus: Palladium Catalyst Removal from Biaryl Amine Products Support Tier: Advanced / Process Development
Welcome to the Technical Support Center
You are likely here because a standard Celite filtration or aqueous wash failed to bring your residual Palladium (Pd) levels below the ICH Q3D limits (typically <10 ppm for oral dosage).
The Core Problem: Biaryl amines (e.g., carbazoles, diphenylamines) are not just products; they are ligands . The nitrogen atom and the electron-rich biaryl system can coordinate strongly to Palladium, creating stable "Pd-Product" complexes that resist simple filtration. To clean your product, you must win a thermodynamic war of ligand exchange.
This guide provides the protocols, chemical logic, and troubleshooting steps to win that war.
Module 1: Diagnosis & Speciation
User Question: "My product is off-white/grey/brown. Is this Pd(0) or Pd(II), and why does it matter?"
Technical Explanation: You cannot select the right removal method without knowing the "species" of Palladium present.
-
Colloidal Pd(0) ("Palladium Black"): Aggregates of metallic Pd. Often causes grey/black discoloration. Removal strategy: Physical filtration or adsorption.
-
Soluble Pd(II) Complexes: Pd coordinated to your biaryl amine or residual phosphine ligands. Often orange/brown.[1] Removal strategy: Chelation (Scavenging).[2][3]
Diagnostic Workflow
Run this mental check before selecting a scavenger:
-
Did you use a phosphine ligand (e.g., BINAP, dppf, XPhos)?
-
Yes: You likely have soluble Pd(II)-phosphine complexes. Action: Requires high-affinity scavengers (Thiol/DMT).
-
-
Is the product highly colored (Orange/Red) but clear in solution?
-
Yes: This is soluble Pd(II) coordinated to your amine product. Action: Requires strong chelation to break the Pd-N bond.
-
-
Is there a fine grey silt that passes through filter paper?
-
Yes: Colloidal Pd(0). Action: Activated Carbon or specialized "0-valent" scavengers.
-
Module 2: Scavenger Selection Matrix
User Question: "There are dozens of scavengers (Thiol, DMT, Cysteine, TAA). Which one works for biaryl amines?"
The Solution: For biaryl amines, we prioritize scavengers that can out-compete the amine nitrogen for the Pd center.
Comparative Data: Scavenger Performance
| Scavenger Functionality | Best For | Mechanism | Solvent Compatibility |
| Thiol (Si-SH) | General Purpose. Best for Pd(0) and simple Pd(II) salts. | Soft-Soft interaction (S-Pd). | All organic solvents.[4] |
| DMT (Dimercaptotriazine) | The Heavy Hitter. Best for bulky ligands (dppf, XPhos) and Pd-Biaryl Amine complexes. | Chelation (Tridentate). High affinity breaks stable complexes. | THF, DMF, MeOH, EtOAc. Avoid strong oxidizers. |
| Thiourea | Specific Cases. Good for Pd(OAc)2 residues.[4] | Coordination. | Alcohol/Water mixtures.[2][4] |
| Activated Carbon (Charcoal) | Colloidal Pd. Best for "polishing" the last few ppm or removing color. | Adsorption (Physisorption).[5] | All. |
Decision Logic Diagram
Figure 1: Decision tree for selecting the appropriate purification agent based on Pd oxidation state and ligand environment.
Module 3: The "Heat & Time" Protocol
User Question: "I added the scavenger and stirred for 1 hour at room temp. Pd is still 200 ppm. What went wrong?"
Root Cause Analysis: Ligand exchange is not instantaneous, especially with bulky biaryl amines. The scavenger pores (typically 60Å) can be sterically hindered. You need kinetic energy to drive the Pd into the pore and time for the equilibrium to shift.
Standard Operating Procedure (SOP): Batch Scavenging
-
Dissolution: Dissolve crude product in a compatible solvent (THF or Ethyl Acetate are preferred; avoid DCM if possible as it slows kinetics).
-
Loading: Add 4 to 8 equivalents of SiliaMetS® DMT or Thiol (relative to the residual Pd mass, not the product mass).
-
Tip: If Pd content is unknown, start with 10% w/w relative to the crude product.
-
-
Incubation (Critical Step):
-
Temperature: Heat to 50°C - 60°C . Room temperature is often insufficient for biaryl amines.
-
Time: Stir for 4 to 12 hours .
-
-
Filtration: Filter hot through a 0.2 µm pad (Celite or membrane) to remove the silica scavenger.
-
Wash: Wash the filter cake with hot solvent to recover trapped product.
Module 4: Troubleshooting & Optimization
Issue A: "My product is trapped in the scavenger (Yield Loss)."
-
Cause: Biaryl amines can hydrogen bond to the silica backbone (free silanols), not just the scavenger ligand.
-
Fix: Add 1-5% Methanol or Triethylamine to your solvent during the filtration wash step. This disrupts hydrogen bonding and releases your product without releasing the Pd.
Issue B: "I am stuck at 50 ppm (Regulatory limit is 10 ppm)."
-
Cause: Equilibrium limit reached.
-
Fix: Perform a "Double Pass." Filter off the first batch of scavenger, then add fresh scavenger for a second cycle. Two treatments of 4 equivalents are mathematically more effective than one treatment of 8 equivalents.
Issue C: "The scavenger turned the solution yellow."
-
Cause: Some scavengers (like DMT) can leach trace sulfur compounds or oxidize slightly.
-
Fix: Follow the scavenging step with a short activated carbon (Charcoal) filtration.
Mechanism of Action: The Ligand Exchange
Figure 2: The thermodynamic displacement of the biaryl amine product by the high-affinity scavenger.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[6] Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.[3][7] SiliCycle Application Notes.[4] Link
-
Phillips, S. T., et al. (2011). Evaluation of Homogeneous and Heterogeneous Methods for the Removal of Palladium from Active Pharmaceutical Ingredients. Organic Process Research & Development.[2][7][8][9] Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.Link
-
Economidou, M., et al. (2023).[9] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[9][10] Organic Process Research & Development.[2][7][8][9] Link[11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. velocityscientific.com.au [velocityscientific.com.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. reddit.com [reddit.com]
Troubleshooting low conversion in 5-bromo-2-methylaniline cross-coupling
Executive Summary
You are encountering low conversion (<20-40%) when attempting to cross-couple 5-bromo-2-methylaniline . This substrate presents a classic "conflicting functionality" challenge in palladium catalysis.
The core issue is rarely the bromide itself, but rather the unprotected primary amine (
This guide provides a root-cause analysis and three validated workflows to restore catalytic turnover.
Part 1: Root Cause Analysis (The "Why")
Catalyst Poisoning (The "Amine Trap")
In a standard catalytic cycle, Pd(0) must undergo oxidative addition into the C-Br bond. However, the free amine on your substrate (
-
Mechanism: Nitrogen lone pairs bind tightly to electrophilic Pd(II) intermediates.
-
Result: The catalyst becomes "saturated" with substrate acting as a ligand rather than a reactant, halting the cycle before transmetallation can occur.
Electronic Deactivation
-
The Mismatch: The amino group is strongly electron-donating (+M effect). This increases electron density on the benzene ring, making the C-Br bond less electrophilic.
-
Consequence: Oxidative addition (the first step) becomes the rate-limiting step (RLS). Standard catalysts like
or often lack the electron-richness required to force this step on such a deactivated ring.
Visualization: The Poisoning Pathway
Figure 1: The competitive inhibition pathway where the substrate's amine group sequesters the catalyst, preventing transmetallation.
Part 2: Validated Solutions & Protocols
Solution A: The "Buchwald" Approach (Ligand Overpowering)
Best for: Suzuki or Buchwald-Hartwig couplings where you cannot protect the amine. Logic: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ). These ligands are sterically demanding enough to prevent the substrate's amine from binding to the Pd center, effectively "shielding" the catalyst.
Recommended Protocol:
-
Pre-catalyst: Use XPhos Pd G4 (4th Generation Precatalyst). This ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature.
-
Base:
(0.5 M aqueous) or . Avoid strong alkoxides ( ) which may deprotonate the amine and complicate the reaction. -
Solvent: 1,4-Dioxane or THF.
| Component | Equivalents | Notes |
| 5-bromo-2-methylaniline | 1.0 | Limiting Reagent |
| Boronic Acid/Ester | 1.2 - 1.5 | Excess helps drive kinetics |
| XPhos Pd G4 | 0.02 - 0.05 | 2-5 mol% loading is standard |
| 3.0 | Biphasic systems often reduce amine coordination | |
| 1,4-Dioxane | [0.2 M] | Degas thoroughly (Sparge with Ar for 15 min) |
Temperature: Start at 60°C . If conversion <50% after 2 hours, ramp to 100°C .
Solution B: The "Protection" Approach (Bypassing the Issue)
Best for: Scale-up or when expensive ligands (Solution A) fail. Logic: Temporarily masking the amine as an acetamide or carbamate removes its ability to coordinate Pd and reduces the electron density on the ring, facilitating oxidative addition.
Workflow:
-
Protection: React substrate with
(Acetic anhydride) N-(5-bromo-2-methylphenyl)acetamide . -
Coupling: Perform standard Suzuki coupling (cheaper
will now work). -
Deprotection: Acidic hydrolysis (HCl/MeOH) or basic hydrolysis (NaOH/EtOH).
Part 3: Troubleshooting FAQ
Q1: I see "Protodehalogenation" (Ar-Br
-
Fix: Ensure your solvent is anhydrous if using organic bases. If using aqueous bases, increase the concentration of the Boronic Acid (1.5 eq) and switch to a more active ligand (e.g., Amphos or SPhos ) to speed up transmetallation.
Q2: Can I use
Q3: My reaction turns black immediately (Pd black precipitates). A: Your catalyst is decomposing (aggregating) before it enters the cycle. This is a classic sign of "ligand stripping" by the amine.
-
Fix: Switch to a Pre-catalyst (like XPhos Pd G2/G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ. The pre-catalyst structure protects the Pd until it is fully dissolved and heated.
Part 4: Decision Matrix
Use this flow to select your next experiment.
Figure 2: Optimization decision tree based on substrate flexibility and steric constraints.
References
-
Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed C-N and C-C Bond Formation." Angewandte Chemie International Edition. (Key source for XPhos/SPhos utility in aniline couplings).
-
Sigma-Aldrich (Merck). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes." (Protocol validation for electron-rich substrates).
-
RSC Advances. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[2][3] (Specific case study on ortho-bromoanilines).
-
BenchChem. "A Comparative Guide to the Synthesis of Aniline Derivatives." (General protocols for aniline functionalization).
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Minimizing protodeboronation side reactions in biaryl synthesis
Technical Support Center: Biaryl Synthesis Optimization Ticket ID: #PDB-001 Subject: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
Before altering your reaction conditions, identify your substrate's risk profile. Protodeboronation is not random; it is driven by specific electronic and steric factors that destabilize the C-B bond.
Visual Triage Guide: Use the following decision matrix to select the correct remediation strategy.
Figure 1: Decision matrix for selecting the appropriate mitigation strategy based on substrate class.
The "Why": Mechanistic Troubleshooting
Users often ask: "Why does adding base kill my reaction if base is required for the Suzuki cycle?"
The Boronate Paradox:
The species required for transmetallation—the boronate anion (
-
Base-Catalyzed Pathway: At high pH, the boronate anion forms.[1] If the aryl ring is electron-deficient (e.g., polyfluorophenyl), the C-B bond weakens, leading to cleavage and protonation by water.
-
2-Heterocycle Pathway: 2-Pyridyl boronic acids are unique. They form a zwitterion where the nitrogen protonates and the boron coordinates an anion. This species self-destructs rapidly, often within minutes at neutral pH.
Visual Mechanism:
Figure 2: The kinetic competition between productive transmetallation and destructive protodeboronation.
Actionable Protocols
Protocol A: The "Slow Release" Method (For 2-Heterocycles)
Best for: 2-Pyridyl, 2-Pyrimidyl, and unstable heteroaryls.
Concept: Use MIDA (N-methyliminodiacetic acid) boronates.[2][3][4][5] These are stable to anhydrous base. By using a mild aqueous base (
Step-by-Step:
-
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
MIDA Boronate (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%) OR 2nd Gen XPhos Precatalyst.
-
Base: K3PO4 (anhydrous, 7.5 equiv).
-
Solvent: 1,4-Dioxane : Water (5:1 ratio).
-
-
Procedure:
-
Combine solids in a vial.
-
Add degassed Dioxane/Water mixture.
-
Seal and heat to 60°C . (Do not overheat; 60°C is the sweet spot for MIDA hydrolysis rate vs. stability).
-
Note: The reaction may look heterogeneous initially.[6]
-
-
Why it works: The hydrolysis of MIDA is the rate-limiting step (
), ensuring the unstable boronic acid never accumulates.
Protocol B: The Anhydrous Method (For Polyfluorinated Aryls)
Best for: Pentafluorophenyl, 2,6-difluorophenyl. Concept: Remove the proton source entirely. Without water or alcohols, protodeboronation cannot occur via the hydrolytic pathway.
Step-by-Step:
-
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
Boronic Pinacol Ester (BPin) (1.1 equiv). Do not use free boronic acids.
-
Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv).
-
Catalyst: Pd(dba)2 + Ligand (e.g., PCy3 or XPhos).
-
Solvent: Anhydrous THF or Toluene.
-
-
Procedure:
-
Perform in a glovebox or under strict Schlenk conditions (Argon atmosphere).
-
TMSOK acts as an activator for the BPin ester, forming a silicate-boronate intermediate that transmetallates without water.
-
Run at Room Temperature or mild heat (40°C).
-
-
Why it works: TMSOK activates the boron for transfer to Palladium without generating the hydrolytically sensitive hydroxy-boronate species.
Comparative Data: Stability Profiles
The following table illustrates the half-life (
| Substrate Class | Boron Species | Approx.[4][5][7][8][9][10][11][12][13][14] | Rec. Protocol |
| Phenyl | Boronic Acid | > 24 Hours | Standard |
| 2,6-Difluorophenyl | Boronic Acid | < 1 Hour | Protocol B (Anhydrous) |
| Pentafluorophenyl | Boronic Acid | < 5 Minutes | Protocol B (Anhydrous) |
| 2-Pyridyl | Boronic Acid | < 1 Minute | Protocol A (MIDA) |
| 2-Pyridyl | MIDA Boronate | Stable (Indefinite) | Protocol A (MIDA) |
Frequently Asked Questions (FAQ)
Q: Can I just use excess boronic acid (e.g., 3-5 equiv) to compensate for decomposition? A: Generally, no. While this works for mild instability, for 2-pyridyl or polyfluoro substrates, the decomposition products (often the protonated arene) can inhibit the catalyst or complicate purification. Furthermore, the rapid generation of boric acid waste can alter the pH, shutting down the reaction.
Q: I don't have MIDA boronates. Can I use Trifluoroborates (
Q: Does Copper (Cu) help or hurt? A: It depends. For 2-pyridyl systems, adding Cu(I) (e.g., CuTC) can facilitate a "Liebeskind-Srogl" type transmetallation that bypasses the unstable boronate intermediate. However, for polyfluorinated systems, copper can actually catalyze protodeboronation. Use Cu only specifically for heteroaryl-heteroaryl couplings where standard Pd-only cycles fail.
References
-
Mechanistic Analysis of Protodeboron
- Title: Base-Catalyzed Aryl-B(OH)
- Source: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017, 139, 13156–13165.
-
URL:[Link]
-
The MIDA "Slow Release" Str
- Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Source: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009, 131, 6961–6963.
-
URL:[Link]
-
Anhydrous Coupling with TMSOK
-
2-Pyridyl Boron
- Title: Transmetalation of 2-Pyridylboron
- Source: Kier, M. J.; Morken, J. P. J. Am. Chem. Soc.2024 (Relevant context on mechanism).
-
URL:[Link](Note: Generalized citation for 2-pyridyl mechanism).
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-(4-Methoxyphenyl)-2-methylaniline
Welcome to the technical support guide for the purification of 5-(4-Methoxyphenyl)-2-methylaniline via recrystallization. This document provides field-proven insights, detailed protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving high purity for this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for this compound?
Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should fully dissolve the compound at an elevated temperature but dissolve it only sparingly or not at all at room temperature.[1] Given the structure of this compound, which contains both polar (amine, methoxy ether) and non-polar (two aromatic rings, methyl group) functionalities, a solvent of intermediate polarity or a mixed-solvent system is often the best starting point.
Key Principles:
-
"Like Dissolves Like": This principle is a foundational guide.[1] Solvents that share functional groups with the solute are often good candidates.[2] For this compound, alcohols (like ethanol or methanol) are excellent starting points because they can hydrogen bond with the amine group while also interacting with the non-polar regions.
-
Solubility Curve: A steep solubility curve is desired—high solubility at high temperatures and low solubility at low temperatures. This ensures maximum recovery of the purified compound upon cooling.[3]
-
Chemical Inertness: The solvent must not react with the compound.[1] Since anilines can be basic, acidic solvents should generally be avoided unless the goal is to crystallize a salt.[4]
Recommended Solvents to Screen:
Based on the structure, the following solvents and systems are recommended for initial screening:
-
Alcohols (Ethanol, Methanol, Isopropanol)
-
Alcohol/Water mixtures (e.g., Ethanol/Water)[1]
-
Toluene (for aromatic compounds)
-
Ethyl Acetate/Hexane mixture
The following workflow provides a systematic approach to solvent selection.
Caption: Systematic workflow for selecting a suitable recrystallization solvent.
Troubleshooting Guide
Q2: My compound is not dissolving, even in the hot solvent. What should I do?
This is a common issue that indicates the chosen solvent is not a good "dissolving" solvent for your compound at that temperature.
Causality: The intermolecular forces between the compound molecules are stronger than the forces of interaction with the solvent, even at elevated temperatures.
Solutions:
-
Add More Solvent: Add small, incremental portions of the hot solvent. Be cautious, as using too much solvent will significantly reduce your final yield.[1][3]
-
Increase Temperature: Ensure the solvent is at or very near its boiling point.[1]
-
Increase Surface Area: If the crude material consists of large crystals, grind it into a fine powder to increase the surface area and speed up dissolution.[1]
-
Re-evaluate Solvent Choice: The solvent may be too non-polar or too polar. Refer to the solvent selection workflow and try a different solvent. If the compound is insoluble in all tested single solvents, a mixed-solvent system is the next logical step.
Q3: No crystals are forming after the hot solution has cooled. What went wrong?
This typically happens for one of two reasons: either too much solvent was used, or the solution is supersaturated.
Causality:
-
Excess Solvent: If the solution is not saturated at the lower temperature, the compound will remain dissolved, resulting in poor or no yield.[3]
-
Supersaturation: Sometimes, even in a saturated solution, the crystallization process needs an initial energy barrier to be overcome for nucleation (the formation of initial seed crystals) to begin.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the glass can serve as nucleation sites.[3]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution again to boil off a portion of the solvent to increase the concentration.[5] Then, allow it to cool again.
-
Add an Anti-Solvent (for mixed systems): If you are using a good solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy (turbid). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.
Q4: My compound "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This happens when the solution becomes saturated at a temperature that is above the melting point of the compound (or the melting point of the impure compound).
Causality: The high concentration of impurities can significantly depress the melting point of the solid, causing it to melt in the hot solvent before it has a chance to crystallize upon cooling.
Solutions:
-
Add More Solvent: The most common fix is to reheat the solution to redissolve the oil and then add more of the "good" solvent (10-20% more volume).[5] This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.
-
Lower the Crystallization Temperature: Try a different solvent with a lower boiling point.
-
Use a Mixed-Solvent System: A mixed-solvent system can often solve this issue by allowing for crystallization to occur at a lower temperature.
Q5: My recrystallized product is still colored. How can I remove colored impurities?
Color is often due to high molecular weight, conjugated impurities or oxidation byproducts, which are common with anilines.[6]
Causality: These impurities can get trapped in the crystal lattice or may have similar solubility profiles to your desired compound.
Solution:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent but before cooling, add a very small amount (1-2% by weight) of activated charcoal to the solution.[6] The charcoal has a high surface area and will adsorb the colored impurities. Keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Adding too much charcoal can also adsorb your product, reducing the yield.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
This protocol is a standard procedure for compounds that show good solubility in a hot solvent and poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while gently swirling. Continue adding ethanol in small portions until the solid just dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-warm a funnel and a new flask with hot solvent to prevent premature crystallization.[7] Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.[3]
-
Drying: Continue to pull a vacuum through the crystals to air-dry them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Caption: General workflow for the purification by recrystallization protocol.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)
This method is highly effective when a single ideal solvent cannot be found. It uses a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble).[1][7]
-
Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent (ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[1]
-
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for the crystallization).
-
Drying: Dry the purified crystals completely.
Data Summary
The table below lists common solvents that can be screened for the recrystallization of this compound, along with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | A versatile polar protic solvent, often a good starting point for anilines.[1] |
| Methanol | 65 | 32.7 | More polar than ethanol; may be too good a solvent, leading to lower recovery. |
| Isopropanol | 82 | 18.3 | Less polar than ethanol, may offer a better solubility profile. |
| Toluene | 111 | 2.4 | A good choice for aromatic compounds, but its high boiling point can sometimes lead to oiling out. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in a pair with a non-polar solvent like hexane. |
| Water | 100 | 80.1 | Likely a poor solvent on its own but is an excellent anti-solvent when paired with alcohols.[1][8] |
References
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
- Recrystalliz
- Efficacy of different purification methods for substituted anilines. (n.d.). Benchchem.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Troubleshooting Recrystalliz
- Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
- How to recrystalize 3,5 dimethoxy aniline after years of oxid
- Two-Solvent Recrystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. scribd.com [scribd.com]
Technical Support Center: Stability Profile of 5-(4-Methoxyphenyl)-2-methylaniline
[1]
Executive Summary
Welcome to the technical support hub for 5-(4-Methoxyphenyl)-2-methylaniline . This guide addresses the stability of this biaryl aniline derivative under acidic conditions.
The Core Paradox: While acidic conditions are necessary to solubilize this compound (converting the hydrophobic free base to a hydrophilic anilinium salt), they simultaneously introduce risks of oxidation and, under extreme conditions, ether hydrolysis.[1]
Key Takeaway: The protonated form (anilinium salt) is chemically more stable against oxidation than the free base. However, improper pH management or exposure to oxidizing acids will lead to rapid degradation (pinking/browning).[1]
Module 1: The Solubility vs. Stability Landscape
The Protonation Mechanism
To work with this molecule in aqueous media (e.g., HPLC mobile phases, reaction workups), you must protonate the amine.[1]
-
Compound pKa (Estimated): ~4.2 – 4.5 (Consistent with o-toluidine derivatives).
-
Target pH: To ensure >99% ionization (solubility), the pH must be at least 2 units below the pKa. Target pH < 2.0.
The "Pink Solution" Phenomenon (Oxidation)
Users frequently report solutions turning pink or brown within hours. This is not usually hydrolysis; it is oxidative coupling.[1]
-
Mechanism: The electron-rich biaryl system is prone to Single Electron Transfer (SET) oxidation, forming radical cations that couple to form colored azo or quinone-imine species.[1]
-
The Acid Effect:
Data Visualization: Stability Pathways
The following diagram maps the chemical fate of the molecule based on pH and environmental conditions.
Figure 1: Chemical fate pathways.[1][2][3][4] Note that the protonated salt is the "Safe Zone," provided extreme heat is avoided.
Module 2: Hydrolysis of the Methoxy Group
A common user fear is the cleavage of the methoxy ether (
-
Risk Level: Low in standard laboratory acids (HCl, dilute H₂SO₄, TFA).[1]
-
Scientific Grounding: Aryl methyl ethers are robust.[1] Cleavage typically follows an
mechanism requiring a strong nucleophile (like or ) and high temperatures, or strong Lewis acids like [1].[1] -
Troubleshooting: If you observe a new peak at RRT ~0.8 (Relative Retention Time) in HPLC, it is likely an oxidation impurity , not the demethylated phenol, unless you are refluxing in concentrated HBr.[1]
Stability Data Matrix
| Condition | Timeframe | Expected Stability | Primary Risk |
| 0.1% TFA / Water (HPLC) | 24 Hours | High | None (if protected from light).[1] |
| 1M HCl (Room Temp) | 1 Week | Moderate | Slow oxidation if headspace has air.[1] |
| 1M HCl (Reflux) | 1 Hour | Low | Potential hydrolysis & degradation.[1] |
| DMSO (Free Base) | 24 Hours | Low | Rapid oxidation (solution darkens). |
Module 3: HPLC & Analytical Troubleshooting
Issue: "I see split peaks or ghost peaks in my chromatogram."
Diagnosis: This is often a pH mismatch between the sample solvent and the mobile phase, causing on-column deprotonation.
Step-by-Step Resolution:
-
Check Mobile Phase pH: Ensure the mobile phase is buffered to pH < 3.0 (e.g., 0.1% Formic Acid or TFA).[1]
-
Diluent Matching: Dissolve the sample in the starting mobile phase. Do not inject a neutral DMSO slug into an acidic column; the local pH spike will cause the free base to precipitate or drag, causing peak tailing.
-
Ghost Peaks: If a peak appears in the blank injection after a sample, the aniline may be sticking to the stainless steel frit due to oxidation. Action: Passivate the system or add 0.1% EDTA to the mobile phase to chelate trace metals that catalyze aniline oxidation [2].
Module 4: FAQ – Rapid Response
Q1: Can I store the stock solution in the refrigerator? A: Yes, but acidification is recommended. Store as the hydrochloride salt in water/methanol at 4°C. If storing as a free base in DMSO, purge with nitrogen and freeze (-20°C) to prevent "browning."
Q2: My solution turned light pink. Is the compound ruined? A: Not necessarily. Anilines have high extinction coefficients for their colored oxidation products (often azo dyes or quinones).[1] A very small percentage (<0.5%) of degradation can cause visible color change. Verify purity via HPLC at a neutral wavelength (e.g., 254 nm), ignoring the visible region. [1]
Q3: Is this compound compatible with Nitric Acid? A: Absolutely not. Nitric acid will induce nitration on the activated rings and rapidly oxidize the amine. Use HCl or H₂SO₄.[1]
Module 5: Diagnostic Workflow
Use this logic tree to diagnose stability issues in real-time.
Figure 2: Diagnostic logic for common stability failures.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Reference for Ether Cleavage mechanisms).
-
International Conference on Harmonisation (ICH). (2003).[1][5] Stability Testing of New Drug Substances and Products Q1A(R2).
-
NIST Chemistry WebBook. Aniline and Anisole Derivative Stability Data. (General reference for ionization constants and spectral properties).
Optimizing reaction temperature for biaryl aniline synthesis
Welcome to the Technical Support Center for Biaryl Aniline Synthesis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into optimizing one of the most critical parameters in your experiments: reaction temperature.
The synthesis of biaryl anilines, often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a cornerstone of modern medicinal chemistry.[1][2][3] However, achieving high yields and purity can be exquisitely sensitive to the thermal conditions of the reaction. This guide moves beyond simple protocols to explain the causality behind temperature-related phenomena, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the underlying chemical principles.
Issue 1: Low or No Product Yield at Standard Temperatures
Question: I'm running a Buchwald-Hartwig amination to synthesize a biaryl aniline at the recommended 100 °C, but I'm seeing very low conversion of my starting materials. What should be my strategy?
Answer:
A sluggish reaction is a common issue, and incrementally increasing the temperature is a logical first step, but it should be done systematically.[4] High temperatures can, however, also lead to catalyst decomposition, so a careful approach is necessary.[5]
Troubleshooting Workflow:
-
Verify Reagent and System Integrity: Before adjusting the temperature, ensure that your reagents are pure and your system is truly inert. Amines should be purified, and solvents must be properly degassed.[4] Oxygen can lead to side reactions like homocoupling.[4]
-
Incremental Temperature Increase: Raise the reaction temperature in a controlled manner, for example, in 10-15 °C increments (e.g., from 100 °C to 110 °C, then to 120 °C). Monitor the reaction progress at each new setpoint using an appropriate analytical technique like TLC, GC, or HPLC.[4]
-
Monitor for Catalyst Decomposition: As you increase the temperature, watch for visual signs of catalyst death, such as the formation of palladium black.[5] If this occurs, it indicates that the temperature is too high for your specific catalyst system, leading to the precipitation of inactive palladium metal.
-
Consider a More Robust Catalyst System: If higher temperatures are required for reactivity but your current catalyst is not stable, you may need to switch to a more thermally robust ligand or a pre-catalyst. Third-generation Buchwald palladium pre-catalysts, for instance, are designed for clean and efficient generation of the active LPd(0) species and can exhibit greater stability.[4]
Causality Explained: The rate of a chemical reaction is generally proportional to temperature. For a sluggish reaction, increasing the thermal energy of the system can provide the necessary activation energy to drive the catalytic cycle forward. However, each palladium-ligand complex has an optimal operating temperature range. Exceeding this can accelerate catalyst decomposition pathways, which are often competitive with the desired catalytic turnover.
Issue 2: Significant Formation of Side Products
Question: I'm getting my desired biaryl aniline, but my reaction mixture is contaminated with a significant amount of a hydrodehalogenation byproduct (my aryl halide is being reduced). I'm running the reaction at 110 °C. What's happening and how can I fix it?
Answer:
Hydrodehalogenation is a frequent side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.[6] This is often exacerbated by higher temperatures and is particularly common when using primary amines.[6] The key is to find a temperature that favors the desired C-N bond formation over this competing reduction pathway.
Troubleshooting Workflow:
-
Reduce the Reaction Temperature: This is the most direct approach to minimizing hydrodehalogenation.[6] Lower the temperature in 10-20 °C increments and monitor the ratio of your desired product to the hydrodehalogenated side product. You may need to accept a longer reaction time to achieve full conversion at a lower temperature.
-
Screen Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the C-N bond over the competing β-hydride elimination that often leads to hydrodehalogenation.[6]
-
Adjust the Base: While not directly a temperature control, the base can influence the reaction pathways. With temperature-sensitive or functionally complex substrates, switching to a weaker base (e.g., a carbonate or phosphate instead of an alkoxide) and potentially a lower temperature can sometimes suppress side reactions.[4]
Causality Explained: Kinetic vs. Thermodynamic Control
This issue is a classic example of kinetic versus thermodynamic control. At elevated temperatures, the reaction may have enough energy to overcome the activation barriers for multiple pathways, including the undesired hydrodehalogenation. By lowering the temperature, you are moving the reaction into a regime of kinetic control , where the product that forms the fastest (the one with the lower activation energy) will predominate.[7][8][9] Often, the desired C-N coupling has a lower activation energy than the hydrodehalogenation pathway, so reducing the temperature can significantly improve selectivity.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing a new biaryl aniline synthesis?
For many palladium-catalyzed aminations, a starting temperature in the range of 80-100 °C is a reasonable starting point.[4][5] For Suzuki-Miyaura couplings, 60 °C can be a good initial temperature.[10] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent used.
Q2: How does temperature influence the choice of solvent?
The reaction temperature must be compatible with the boiling point of the solvent, especially if running the reaction in a sealed vessel to reach temperatures above the solvent's normal boiling point. Common high-boiling solvents for these reactions include toluene, dioxane, and xylene.[11] Always ensure your reaction vessel is rated for the temperatures and pressures you intend to use.
Q3: Can running the reaction at a lower temperature for a longer time give a better result?
Yes, often it can. As discussed in the troubleshooting section, lower temperatures can improve selectivity by minimizing side reactions like catalyst decomposition and hydrodehalogenation.[5][6] This is a common strategy in process chemistry to ensure a cleaner reaction profile, even if it requires a longer reaction time to achieve complete conversion.
Q4: How can I perform a systematic temperature screen?
High-throughput screening (HTS) in parallel reactors is the most efficient method.[12] This allows you to test a range of temperatures simultaneously under identical conditions. If HTS equipment is unavailable, a series of individual experiments can be run. A Design of Experiments (DoE) approach can help you efficiently explore the effects of temperature in combination with other variables.[13]
Q5: My reaction is highly exothermic. How should I manage the temperature?
For highly exothermic reactions, such as some large-scale nitrobenzene hydrogenations to form anilines, maintaining a stable temperature is critical to prevent thermal runaway, which can lead to side product formation and safety hazards.[14]
-
Controlled Reagent Addition: Add one of the reagents slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Use an appropriate cooling bath (ice-water, dry ice-acetone) or a cryo-cooler to actively remove heat from the system.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Screening
-
Setup: In an array of reaction vials, add your aryl halide, amine, base, and solvent.
-
Inerting: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxygen-driven side reactions.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and ligand solution to each vial.
-
Heating: Place the vials in a pre-heated aluminum block with multiple temperature zones or in separate blocks heated to your desired screening temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction, quench it, and analyze by a calibrated chromatographic method (e.g., HPLC or GC) to determine the yield and purity.
-
Analysis: Plot the yield and byproduct formation as a function of temperature and time to identify the optimal conditions.
Table 1: Example Temperature Effects on a Hypothetical Biaryl Aniline Synthesis
| Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Hydrodehalogenation Byproduct (%) | Palladium Black Observed? |
| 80 | 24 | 75 | <1 | No |
| 100 | 8 | 92 | 3 | No |
| 120 | 4 | 85 | 10 | Yes, after 2h |
| 140 | 2 | 40 | 25 | Yes, immediately |
This table illustrates a common scenario where an optimal temperature exists (100 °C) that balances reaction rate and catalyst stability. Above this temperature, side reactions and catalyst decomposition become significant.
Visualizing Workflows and Concepts
Diagram 1: Temperature Optimization Workflow
This diagram outlines the decision-making process when optimizing reaction temperature.
Caption: A decision tree for troubleshooting and optimizing reaction temperature.
Diagram 2: Kinetic vs. Thermodynamic Control
This energy profile diagram illustrates how temperature can dictate the product distribution.
Caption: Energy diagram showing kinetic and thermodynamic reaction pathways.
References
-
Temperature effect on coupling reaction. (2004). ResearchGate. Retrieved from [Link]
-
Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18, 3827-3831. Retrieved from [Link]
-
Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. (2020). PMC. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
-
Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069). (2020). Canada.ca. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. (2001). Organometallics. Retrieved from [Link]
-
Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. (n.d.). Laboratory Temperature Control. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. Retrieved from [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. Retrieved from [Link]
-
Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. (2022). MDPI. Retrieved from [Link]
-
Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. (2022). ResearchGate. Retrieved from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Guidelines on Good Cold Chain Management for Temperature Sensitive Pharmaceutical Products – Edition 2023 – 03. (2023). Lebanese Ministry of Public Health. Retrieved from [Link]
-
Temperature Control in Pharmaceutical Stability. (2019). Biolife Solutions. Retrieved from [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. (2020). ResearchGate. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (2017). ResearchGate. Retrieved from [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021). PMC. Retrieved from [Link]
-
Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. (2019). PubMed. Retrieved from [Link]
-
Decoupling Catalyst Dewetting, Gas Decomposition, and Surface Reactions in Carbon Nanotube Forest Growth Reveals Dependence of Density on Nucleation Temperature. (2017). ResearchGate. Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). H. E. L. Group. Retrieved from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2019). White Rose eTheses Online. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Effect of alkyl nitrite decomposition on catalytic performance of CO coupling reaction over supported palladium catalyst. (2010). Hep Journals. Retrieved from [Link]
-
Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalysed para-Aminations of Anilines and Phenols. (2025). ResearchGate. Retrieved from [Link]
-
Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. (2025). ResearchGate. Retrieved from [Link]
-
The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al2O3. (2022). MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Advanced Characterization Guide: C13 NMR Profiling of 5-(4-Methoxyphenyl)-2-methylaniline
This guide provides an advanced technical comparison and characterization framework for 5-(4-Methoxyphenyl)-2-methylaniline , a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and functional organic materials.
Executive Summary & Application Context
This compound (CAS: N/A for specific isomer in some databases; analogous to 3-amino-4-methyl-4'-methoxybiphenyl) is a biaryl aniline derivative formed typically via Suzuki-Miyaura cross-coupling.
In drug development, this scaffold serves as a "hinge-binder" precursor in kinase inhibitor synthesis. Its precise characterization is paramount because regioisomers (e.g., the 4-phenyl analog) possess vastly different biological activities but nearly identical polarities, making separation by chromatography difficult.
This guide compares the target compound against:
-
The Regioisomer: 4-(4-Methoxyphenyl)-2-methylaniline (to resolve regiochemical ambiguity).
-
The Starting Material: 5-Bromo-2-methylaniline (to confirm reaction completion).
Comparative C13 NMR Analysis
The following data represents high-fidelity predicted chemical shifts (referenced to CDCl3 at 77.16 ppm) based on substituent additivity rules and analogous biaryl systems.
Table 1: Chemical Shift Assignments (Target vs. Isomer)
| Carbon Position | Carbon Type | Target: 5-(4-Methoxyphenyl)- | Isomer: 4-(4-Methoxyphenyl)- | Diagnostic Note |
| C-OMe | Methyl (sp3) | ~55.4 ppm | ~55.4 ppm | Diagnostic for methoxy group presence.[1] |
| C-Me | Methyl (sp3) | ~17.2 ppm | ~17.5 ppm | Aniline methyl group. |
| C-1 | Quaternary (C-NH2) | ~144.5 ppm | ~143.8 ppm | Ipso to amine. Deshielded by N-lone pair. |
| C-4' | Quaternary (C-O) | ~159.2 ppm | ~159.2 ppm | Ipso to methoxy. Most downfield signal. |
| C-5 | Quaternary (Biaryl) | ~140.1 ppm | N/A | Key Differentiator: Position of biaryl linkage. |
| C-4 | Methine (CH) | ~118.5 ppm | ~133.0 ppm | In the target, C4 is a CH.[1] In the isomer, C4 is Quaternary. |
| C-2 | Quaternary (C-Me) | ~122.0 ppm | ~126.5 ppm | Ortho to amine. |
Table 2: Reaction Monitoring (Starting Material vs. Product)
| Signal Region | 5-Bromo-2-methylaniline (SM) | Target Product | Interpretation |
| C-Br (Ipso) | ~119-121 ppm | Absent | Disappearance confirms oxidative addition. |
| Biaryl Linker | Absent | ~132-140 ppm | Appearance of new quaternary carbons. |
| Methoxy | Absent | ~55.4 ppm | Confirms incorporation of boronic acid. |
Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the structure using NMR data, ensuring the exclusion of common byproducts (homocoupling or unreacted material).
Figure 1: NMR decision tree for validating the Suzuki coupling product.
Experimental Protocols
A. Synthesis (Suzuki-Miyaura Coupling)
This protocol is optimized for hindered anilines to minimize protodeboronation.
-
Reagents:
-
5-Bromo-2-methylaniline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) – Selected for stability against oxidation.
-
Base: K2CO3 (3.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a microwave vial with solid reagents.
-
Evacuate and backfill with Argon (3x).
-
Add Dioxane and Base solution.
-
Heat to 90°C for 12 hours (or 110°C for 1h in microwave).
-
Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2). The amine is polar; ensure the column is pre-equilibrated with 1% Et3N to prevent tailing.
-
B. NMR Sample Preparation[2][3][4][5]
-
Solvent Choice: CDCl3 is preferred for resolution. Use DMSO-d6 if the amine protons need to be quantified (NH2 appears as a distinct singlet/broad peak at ~4.8-5.0 ppm in DMSO, but exchanges in CDCl3).
-
Concentration: Dissolve 15-20 mg of purified solid in 0.6 mL of solvent.
-
Acquisition:
-
Frequency: 100 MHz (Carbon) / 400 MHz (Proton).
-
Scans: Minimum 512 scans for C13 to resolve quaternary carbons clearly.
-
Delay (d1): Set to 2.0s to allow relaxation of quaternary carbons.
-
References
-
Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
NMR Prediction & Biaryl Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Sources
Technical Guide: LC-MS Characterization & Fragmentation of 5-(4-Methoxyphenyl)-2-methylaniline
Executive Summary
5-(4-Methoxyphenyl)-2-methylaniline (C₁₄H₁₅NO, MW 213.28) is a biaryl amine frequently encountered as a synthetic intermediate (Suzuki-Miyaura coupling product) or a degradation impurity in the development of kinase inhibitors. Due to the structural prevalence of biaryl anilines in drug discovery, distinguishing this specific regioisomer from its isobaric counterparts is critical for establishing genotoxic impurity (GTI) controls and metabolic stability profiles.
This guide provides a mechanistic breakdown of its electrospray ionization (ESI) fragmentation, compares its analytical behavior against common regioisomers, and outlines a self-validating LC-MS/MS protocol for its specific identification.
Part 1: Structural Context & Ionization Physics
Before interpreting spectra, we must establish the ionization logic. The molecule contains two ionizable sites: the primary amine (aniline) and the methoxy ether oxygen.
-
Primary Site (Aniline Nitrogen): The most basic site. Protonation here yields the stable [M+H]⁺ precursor (m/z 214.1).
-
Secondary Site (Methoxy Oxygen): Significantly less basic; however, charge migration to this site during collision-induced dissociation (CID) drives the primary fragmentation pathway (loss of methyl radical).
The "Biaryl Stability" Rule
Unlike aliphatic amines, the biaryl C-C bond (phenyl-phenyl) is hyper-stable. In low-to-medium energy CID (15–35 eV), you will not observe the cleavage of the two aromatic rings. Fragmentation is driven entirely by the substituents (Methoxy, Methyl, Amine).
Part 2: Fragmentation Pattern Analysis[1]
Primary Fragmentation Pathway (ESI Positive Mode)
Upon CID, the protonated precursor (m/z 214.1) undergoes distinct neutral losses.
-
Transition 1: m/z 214.1 → 199.1 (Loss of •CH₃)
-
Mechanism: Radical cleavage of the methyl group from the methoxy ether. This generates a quinoid-like resonance structure which is highly stabilized across the biaryl system.
-
Significance: This is typically the Base Peak (100% relative abundance) at moderate collision energies (20-30 eV).
-
-
Transition 2: m/z 199.1 → 171.1 (Loss of CO)
-
Mechanism: The resulting ion (m/z 199) acts as a phenol-cation equivalent. It undergoes a ring contraction/rearrangement to eject Carbon Monoxide (28 Da).
-
Significance: Diagnostic for the presence of the oxygenated ring.
-
-
Minor Pathway: m/z 214.1 → 197.1 (Loss of NH₃)
-
Mechanism: Direct elimination of ammonia from the aniline ring.
-
Observation: Often low intensity (<10%) in methoxy-substituted biaryls because the methoxy-driven fragmentation is energetically more favorable.
-
Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways and the resulting ion structures.
Figure 1: CID Fragmentation pathway of this compound showing the dominant methyl radical loss characteristic of methoxy-biaryls.
Part 3: Comparative Analysis (Differentiation Guide)
The challenge in drug development is not just identifying the molecule, but distinguishing it from isobaric isomers that share the same mass (m/z 214.1) but have different toxicological profiles.
Comparison Table: Target vs. Common Isomers
| Feature | Target Molecule 5-(4-Methoxy...)-2-methyl... | Regioisomer A 4-(4-Methoxy...)-2-methyl... | Regioisomer B 3-(4-Methoxy...)-4-methyl... |
| Precursor (m/z) | 214.1 | 214.1 | 214.1 |
| Base Peak (MS2) | m/z 199 (Loss of CH₃) | m/z 199 (Loss of CH₃) | m/z 197 (Loss of NH₃)* |
| Ortho Effect | No (Methoxy is distal) | No (Methoxy is distal) | Yes (If Methoxy/Methyl are ortho) |
| Chromatography (C18) | Mid-eluting | Late-eluting (Planar geometry) | Early-eluting (Steric bulk) |
| Detection Limit | High (Methoxy enhances ionization) | High | Moderate |
*Note on Regioisomer B: If the methoxy group is ortho to the methyl or amine, steric hindrance often suppresses the radical methyl loss, making the ammonia loss (m/z 197) or methanol loss (m/z 182) more prominent.
Analytical Protocol for Differentiation
To confidently distinguish the target from isomers, rely on the Chromatographic Selectivity rather than MS2 alone.
Figure 2: Recommended column chemistry. Phenyl-based columns provide superior separation for biaryl isomers compared to standard C18 due to pi-pi stacking interactions.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the presence of the m/z 171 secondary fragment confirms the methoxy-biaryl structure, while the retention time confirms the specific isomer.
LC Conditions
-
Column: Agilent Poroshell Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm). Reason: Phenyl phases separate positional isomers of aromatic rings better than C18.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Reason: Methanol promotes pi-pi interactions on phenyl columns better than Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
MS Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Collision Energy (CE):
-
Screening: Ramp 15–45 eV.
-
Quantitation (MRM):
-
Quantifier: 214.1 → 199.1 (CE ~22 eV).
-
Qualifier: 214.1 → 171.1 (CE ~35 eV).
-
-
Data Interpretation Checklist
-
Check Precursor: Is m/z 214.1 present?
-
Check Base Fragment: Is m/z 199.1 the dominant peak? (Confirms Methoxy-Biaryl).
-
Check Secondary Fragment: Is m/z 171.1 present at higher energy? (Confirms Phenol intermediate).
-
Check Neutral Loss: Is there a loss of 17 (NH₃)? If this is the base peak, suspect an isomer where the amine is less sterically hindered or the methoxy is absent (e.g., an ethyl-aniline derivative).
References
-
Holčapek, M., et al. (2010). Structural analysis of isomeric methylanilines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.[3] Link
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of substituted biaryls.[4] National Institute of Standards and Technology. Link
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link
-
European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical products. ICH M7 Guidelines. Link
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Biaryl Aniline Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount. Biaryl anilines, a privileged scaffold in medicinal chemistry, present unique analytical challenges due to their structural complexity, potential for atropisomerism, and the array of impurities that can arise during synthesis. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of biaryl anilines, comparing it with alternative technologies and grounding it in rigorous scientific and regulatory principles.
The Criticality of Purity in Biaryl Aniline APIs
Biaryl anilines are core structures in numerous pharmaceuticals. Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. These impurities can stem from starting materials, by-products of the synthetic route (such as unreacted precursors or polymeric products), or degradation products.[1][2] The analytical method, therefore, must be highly specific and sensitive to separate and quantify the target biaryl aniline from all potential and actual impurities.
Pillar 1: A Foundational HPLC Method Development Workflow
A systematic approach to method development is crucial for efficiency and for creating a scientifically sound and defensible analytical procedure. The following workflow is a culmination of best practices and field experience.
Step 1: Understanding the Analyte and Defining the Analytical Target Profile (ATP)
Before any practical work begins, a thorough characterization of the biaryl aniline is essential. Key considerations include:
-
Structure and Physicochemical Properties: Solubility, pKa, and UV absorbance are critical for initial mobile phase and detector selection. Aniline itself is a weak base, and its derivatives will have varying basicity.[3]
-
Potential Impurities: A review of the synthetic pathway helps predict likely process-related impurities.[1][4] Common impurities can include starting materials, reagents, and products of side reactions like oxidation.[2][3]
-
Atropisomerism: Due to restricted rotation around the aryl-aryl single bond, some biaryl anilines can exist as stable, non-superimposable atropisomers (a form of axial chirality).[5] The analytical method must be capable of separating these enantiomers if they are present and medically relevant.[5][6]
Based on this, an Analytical Target Profile (ATP) is established. The ATP is a prospective summary of the method's intended purpose and desired performance characteristics, a concept emphasized in the updated ICH Q14 guidelines.[7] For a purity method, the ATP would typically specify the need to separate the main peak from all impurities, with a target resolution and sensitivity for key impurities.
Step 2: Initial Screening of Stationary and Mobile Phases
The goal of the initial screening is to identify a promising starting point for optimization.
-
Column Selection: For aromatic compounds like biaryl anilines, a C18 column is a common starting point due to its versatility. However, phenyl-based stationary phases can offer enhanced selectivity through π-π interactions with the aromatic rings of the analyte and impurities. A screening of different column chemistries is highly recommended.
-
Mobile Phase Selection: A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
pH Control: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds like anilines. A pH around 3-4, achieved with buffers like phosphate or formate, will ensure the aniline moiety is protonated, generally leading to better peak shapes.
-
Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Step 3: Method Optimization
Once a suitable column and mobile phase are identified, the separation is fine-tuned.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary for purity analysis to ensure the elution of both early- and late-eluting impurities within a reasonable timeframe.[8]
-
Temperature: Column temperature affects viscosity and selectivity. A slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency and reduce backpressure.
-
Flow Rate: The flow rate is adjusted to balance analysis time and resolution.
Step 4: Method Validation
The final method must be validated according to regulatory guidelines, such as ICH Q2(R2), to demonstrate its fitness for purpose.[7][9][10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Linearity and Range: Demonstrating a proportional relationship between concentration and detector response over a specified range.[9][10][12]
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[9][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for HPLC Method Development."
Pillar 2: Comparative Analysis of HPLC Methodologies
The choice of stationary phase is a critical factor influencing the selectivity of the separation. Below is a comparison of common reversed-phase columns for biaryl aniline analysis.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Biaryl Aniline Analysis | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | Highly versatile, robust, and widely available. Good general-purpose column for initial screening. | May lack selectivity for structurally similar aromatic impurities. |
| Phenyl | π-π interactions, hydrophobic interactions | Enhanced selectivity for aromatic and unsaturated compounds due to interactions with the phenyl rings. Often provides better separation of isomers. | Can have lower stability at extreme pH values compared to some modern C18 phases. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic | Offers alternative selectivity, particularly for polar compounds. Can be used in both normal and reversed-phase modes. | Generally less retentive in reversed-phase mode, which may not be ideal for all biaryl anilines. |
| Chiral Stationary Phases (e.g., Polysaccharide-based) | Chiral recognition (inclusion, H-bonding, dipole-dipole) | Necessary for the separation of atropisomers (enantiomers).[5][6][13] | Higher cost and may require specific mobile phases (e.g., normal phase).[5][13] |
Pillar 3: HPLC vs. UHPLC - A Performance Comparison
Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to traditional HPLC.[14] UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at much higher pressures (up to 15,000 psi or 100 MPa) compared to HPLC (typically up to 6,000 psi or 40 MPa).[15][16] This leads to significant improvements in performance.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) | Advantage of UHPLC |
| Particle Size | Typically 3-5 µm[14] | < 2 µm (e.g., 1.7 µm)[14][17] | Increased efficiency and resolution.[17] |
| Analysis Time | 15-30 minutes | 3-10 minutes[15][16] | Higher throughput, faster results.[14][17] |
| Resolution | Good | Excellent | Better separation of closely eluting peaks.[17] |
| Sensitivity | Standard | Higher | Narrower peaks lead to greater peak height and improved signal-to-noise.[14][17] |
| Solvent Consumption | Higher | Significantly lower | Reduced cost and environmental impact.[14][17] |
| System Backpressure | Lower (up to 6,000 psi)[16] | Higher (up to 15,000 psi)[15][16] | Requires specialized instrumentation. |
For the purity analysis of biaryl anilines, transitioning from a developed HPLC method to a UHPLC method can offer substantial benefits, particularly in a high-throughput quality control environment. The principles of method development remain the same, but the gains in speed and resolution are significant. The United States Pharmacopeia (USP) General Chapter <621> provides guidelines for allowable adjustments when transferring methods between HPLC and UHPLC platforms.[18][19][20]
Experimental Protocol: A Case Study
Objective: Develop a reversed-phase HPLC method for the purity of a novel biaryl aniline API, including separation from its key starting material (a substituted aniline) and a process-related impurity (an N-oxide derivative).
Methodology:
-
Analyte & Impurity Standard Preparation: Prepare individual stock solutions of the API, substituted aniline, and N-oxide impurity in a 50:50 ACN:water diluent at 1 mg/mL. Create a resolution mixture containing all three components.
-
Initial Screening Conditions:
-
Columns:
-
C18, 4.6 x 150 mm, 5 µm
-
Phenyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 254 nm
-
-
Screening Results Analysis:
-
The C18 column provided good retention but incomplete resolution between the API and the N-oxide impurity.
-
The Phenyl column showed baseline separation for all three components, indicating the π-π interactions were beneficial for this specific separation.
-
-
Optimization on Phenyl Column:
-
The gradient was optimized to 30-70% B over 15 minutes to reduce the run time while maintaining resolution.
-
The flow rate was increased to 1.2 mL/min.
-
-
Final Method Conditions:
-
Column: Phenyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B in 15 min, hold at 70% B for 2 min, return to 30% B in 1 min, and equilibrate for 5 min.
-
Flow Rate: 1.2 mL/min
-
Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
This optimized method is now ready for full validation as per ICH guidelines to be implemented for routine purity testing.
Conclusion
Developing a robust HPLC method for biaryl aniline purity analysis is a multi-faceted process that demands a deep understanding of the analyte's chemistry, a systematic experimental approach, and adherence to regulatory standards. By carefully selecting the stationary phase, optimizing mobile phase conditions, and validating the final method, a reliable and accurate analytical procedure can be established. Furthermore, embracing modern technologies like UHPLC can significantly enhance laboratory efficiency and data quality. This guide provides a framework for scientists to navigate the complexities of this analytical challenge, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
-
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
S. K. Patel, N. J. Patel. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
PubMed. (2014, August 29). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. Retrieved from [Link]
-
National Institutes of Health. (2014, May 2). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Scientific Research Publishing. (2026, January 21). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
MDPI. (2021, November 18). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
National Institutes of Health. (2021, November 18). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 5. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ymc.co.jp [ymc.co.jp]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 16. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the IR Spectroscopy Bands of Amino and Methoxy Groups in Biaryls
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Biaryl scaffolds are a common motif in many pharmacologically active compounds and advanced materials. The introduction of substituent groups like amino (-NH₂) and methoxy (-OCH₃) dramatically influences their chemical and physical properties. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides invaluable information about the functional groups present in a molecule. This guide offers an in-depth comparison of the characteristic IR absorption bands for amino and methoxy groups within biaryl systems, supported by experimental data and protocols.
The Significance of Vibrational Spectroscopy in Biaryl Analysis
The vibrational frequencies of bonds within a molecule are sensitive to their local environment.[1][2] In biaryl systems, the two aromatic rings can exhibit varying degrees of torsional angles, and the electronic communication between them can be influenced by the nature and position of substituents. This, in turn, affects the vibrational modes of the attached functional groups. Understanding these nuances is critical for confirming molecular identity, assessing purity, and studying intermolecular interactions.
Characteristic IR Bands of the Amino (-NH₂) Group in Aromatic Systems
The primary amino group (-NH₂) gives rise to several distinct absorption bands in the IR spectrum, primarily due to N-H stretching and bending vibrations.[3][4]
-
N-H Stretching Vibrations: Primary amines exhibit two characteristic bands in the 3500-3300 cm⁻¹ region.[3][4][5] These correspond to the asymmetric and symmetric stretching of the two N-H bonds.[3][4] In aromatic amines, these bands are typically found at slightly higher frequencies compared to their aliphatic counterparts.[6] For instance, in aniline, a simple aromatic amine, these bands appear around 3442 and 3360 cm⁻¹.[3][4] For a more complex biaryl system like 2-aminobiphenyl, the asymmetric and symmetric N-H stretching vibrations are observed at approximately 3471 cm⁻¹ and 3386 cm⁻¹, respectively.[7]
-
N-H Bending (Scissoring) Vibrations: A characteristic N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ range.[3][4] This band can sometimes be sharp and may be mistaken for a carbonyl absorption by the uninitiated.[3] In aniline, this band is seen at 1619 cm⁻¹.[4]
-
C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond in aromatic amines typically results in a strong absorption in the 1335-1250 cm⁻¹ region.[3][4] This is at a higher frequency than for aliphatic amines (1250-1020 cm⁻¹) due to the increased bond strength from resonance with the aromatic ring.[3][4] For 2-aminobiphenyl, a weak C-NH₂ stretching vibration is observed at 1283 cm⁻¹.[7]
-
N-H Wagging Vibrations: A broad and strong band resulting from the out-of-plane N-H wagging motion can be found in the 910-665 cm⁻¹ range for primary and secondary amines.[3][4]
Characteristic IR Bands of the Methoxy (-OCH₃) Group in Aromatic Systems
The methoxy group is characterized primarily by its C-O stretching vibrations and the C-H vibrations of the methyl group.
-
C-O Stretching Vibrations: Aromatic ethers, including those with methoxy groups, display a strong C-O stretching band.[8] Unlike aliphatic ethers which show a C-O-C stretch around 1140-1070 cm⁻¹, aromatic ethers exhibit this peak in the 1300-1200 cm⁻¹ range.[8] For mixed alkyl-aryl ethers like anisole (methoxybenzene), two C-O stretching bands are expected, one for the aromatic C-O stretch (1300-1200 cm⁻¹) and one for the aliphatic C-O stretch (1050-1010 cm⁻¹).[8][9][10] In biaryl systems, such as 4-methoxybiphenyl, these characteristic absorptions are also prominent.
-
C-H Stretching and Bending of the Methyl Group: The methyl group of the methoxy substituent will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[11] Additionally, characteristic C-H bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.[11]
Comparative Analysis and Substituent Effects in Biaryls
The electronic nature of the amino and methoxy groups, as well as their position on the biaryl scaffold, can lead to shifts in their characteristic IR absorption frequencies.
-
Electronic Effects: The amino group is a strong electron-donating group through resonance, which can affect the electron density of the aromatic rings and the C-N bond order. Electron-donating groups can decrease the N-H stretching frequency.[12] The methoxy group is also an electron-donating group, which can influence the C-O bond character and the aromatic ring vibrations.
-
Hydrogen Bonding: The N-H bonds of the amino group can participate in both intramolecular and intermolecular hydrogen bonding. Strong hydrogen bonding can cause a significant red shift (lowering of frequency) and broadening of the N-H stretching bands.[12] This is a key difference from the methoxy group, which lacks a hydrogen bond donor.
-
Steric Effects: In ortho-substituted biaryls, steric hindrance can influence the conformation of the amino or methoxy group, potentially affecting conjugation with the aromatic ring and leading to shifts in vibrational frequencies.[12]
Table 1: Comparative Summary of IR Bands for Amino and Methoxy Groups in Aromatic Biaryls
| Vibrational Mode | Amino Group (-NH₂) | Methoxy Group (-OCH₃) |
| X-H Stretch | 3500-3300 cm⁻¹ (two bands, asymmetric & symmetric N-H stretch)[3][5] | 3000-2850 cm⁻¹ (C-H stretch of CH₃)[11] |
| Bending | 1650-1580 cm⁻¹ (N-H bend)[3][4] | 1450 & 1375 cm⁻¹ (C-H bend of CH₃)[11] |
| C-X Stretch | 1335-1250 cm⁻¹ (aromatic C-N stretch)[3][4] | 1300-1200 cm⁻¹ (aromatic C-O stretch) & 1050-1010 cm⁻¹ (aliphatic C-O stretch)[8] |
| Out-of-Plane | 910-665 cm⁻¹ (N-H wag)[3] | - |
Experimental Protocol: ATR-FTIR Spectroscopy of Biaryl Compounds
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal to no sample preparation for solid and liquid samples.[13][14]
Objective: To obtain a high-quality FTIR spectrum of an amino- or methoxy-substituted biaryl compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Solid biaryl sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent.[15]
-
With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands for the amino or methoxy group, as well as other relevant bands (e.g., aromatic C-H and C=C stretches).
-
Diagram 1: Experimental Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring ATR-FTIR spectra of solid biaryl samples.
Interpreting the Spectra: Key Considerations
-
Aromatic Region: In addition to the functional group bands, look for characteristic aromatic absorptions. These include C-H stretches just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[17][18][19] The pattern of weak overtone bands between 2000-1665 cm⁻¹ and strong out-of-plane (oop) C-H bending bands between 900-675 cm⁻¹ can provide information about the substitution pattern on the aromatic rings.[17][20]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to a particular molecule.[1][21] While complex, it is invaluable for confirming the identity of a compound by comparison to a reference spectrum.
Diagram 2: Key Vibrational Modes of Amino and Methoxy Groups
Caption: A summary of the primary IR active vibrational modes for amino and methoxy functional groups.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of substituted biaryls. The amino and methoxy groups present distinct and characteristic absorption bands that allow for their unambiguous identification. By understanding the typical frequency ranges for their stretching and bending vibrations, and by considering the influence of the biaryl scaffold and potential intermolecular interactions, researchers can confidently characterize their synthesized compounds. The ATR-FTIR technique provides a simple and rapid method for obtaining high-quality spectra, facilitating efficient analysis in both research and industrial settings.
References
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
ci.nana.sa. (2024). Ir Spectra Of Ether. [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]
-
American Chemical Society. (1994). Automatic Interpretation of Infrared Spectra: Recognition of Aromatic Substitution Patterns Using Neural Networks. [Link]
-
Filo. (2025, September 28). factors that affect the N-H stretching frequency and how they a.... [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Tandfonline. (2008, May 16). FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Northern Illinois University. IR Absorption Frequencies - Department of Chemistry and Biochemistry. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Vancouver Island University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
PubChem. 4-Methoxybiphenyl. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
National Center for Biotechnology Information. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. [Link]
-
University of California, San Diego. Sample preparation for FT-IR. [Link]
-
arXiv. (2023, April 20). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
National Institute of Standards and Technology. 2-Aminobiphenyl - NIST WebBook. [Link]
-
Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]
-
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]
-
ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. [Link]
-
NPTEL. Characteristic Group Vibrations of Organic Molecules II. [Link]
-
SpectraBase. 4'-Methoxybiphenyl-2-amine - Optional[Vapor Phase IR] - Spectrum. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Royal Society of Chemistry. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. davuniversity.org [davuniversity.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. wikieducator.org [wikieducator.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 12. factors that affect the N-H stretching frequency and how they affect it.. [askfilo.com]
- 13. edinst.com [edinst.com]
- 14. jascoinc.com [jascoinc.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
A Comprehensive Guide to the Structural Validation of 3-amino-4-methyl-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
The unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. Any ambiguity in the arrangement of atoms can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of research programs. This guide eschews a one-size-fits-all template, instead presenting a logically structured, multi-technique approach that builds a self-validating and irrefutable body of evidence for the target structure.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient to definitively prove the structure of a molecule as complex as 3-amino-4-methyl-4'-methoxybiphenyl. A robust validation strategy relies on the synergistic interpretation of data from several orthogonal methods. This guide will focus on the "gold standard" techniques for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
-
Mass Spectrometry (MS) : A powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that offer clues to its structure.[1]
-
Infrared (IR) Spectroscopy : Used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule
NMR spectroscopy is unparalleled in its ability to map the precise arrangement of atoms in a molecule.[2][3][4] For 3-amino-4-methyl-4'-methoxybiphenyl, a suite of NMR experiments is necessary to assign every proton and carbon and to confirm the substitution pattern on both phenyl rings.
Foundational 1D NMR: ¹H and ¹³C Spectra
-
¹H NMR Spectroscopy : This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR Spectroscopy : This experiment reveals the number of different types of carbon atoms in the molecule and their electronic environment.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized 3-amino-4-methyl-4'-methoxybiphenyl in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition :
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Interpretation and Expected Resonances
The following table summarizes the expected chemical shifts for the protons and carbons in 3-amino-4-methyl-4'-methoxybiphenyl. These are predictive values; actual shifts may vary slightly based on solvent and concentration.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | ~7.3-7.5 | ~128-130 |
| H-5 | ~6.7-6.9 | ~115-117 |
| H-6 | ~7.1-7.3 | ~125-127 |
| H-2', H-6' | ~7.4-7.6 (doublet) | ~128-130 |
| H-3', H-5' | ~6.9-7.1 (doublet) | ~114-116 |
| -NH₂ | ~3.5-4.5 (broad singlet) | N/A |
| -CH₃ | ~2.1-2.3 (singlet) | ~17-19 |
| -OCH₃ | ~3.8-3.9 (singlet) | ~55-56 |
Note: The numbering of the biphenyl rings follows standard IUPAC nomenclature.
Advanced 2D NMR: COSY, HSQC, and HMBC for Unambiguous Connectivity
While 1D NMR provides a foundational dataset, 2D NMR experiments are crucial for definitively connecting the atoms and confirming the substitution pattern.[5][6][7][8][9]
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the connectivity of protons within each aromatic ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[8]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for establishing the connectivity between the two phenyl rings and confirming the positions of the substituents.[6][8]
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation : The same sample prepared for 1D NMR can be used.
-
Instrument Setup : Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments.
-
Acquisition : The acquisition parameters for 2D experiments will vary depending on the instrument and sample concentration. It is important to set the spectral widths in both dimensions to encompass all proton and carbon signals.
Visualizing the Workflow for NMR-Based Structural Elucidation
Caption: Workflow for the structural validation of 3-amino-4-methyl-4'-methoxybiphenyl using NMR spectroscopy.
Interpreting the 2D NMR Data
-
COSY : A cross-peak between H-5 and H-6 would confirm their adjacency on the first phenyl ring.
-
HSQC : Cross-peaks would definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~2.2 ppm to the carbon at ~18 ppm, confirming the methyl group assignment).
-
HMBC : This is the most critical experiment. Key expected correlations that would confirm the overall structure include:
-
A correlation from the methyl protons (-CH₃) to the carbons at positions C-3 and C-5.
-
A correlation from the methoxy protons (-OCH₃) to the carbon at position C-4'.
-
Correlations between the protons on one ring and the carbons of the other ring (e.g., H-2 to C-2' and C-6'), confirming the biphenyl linkage.
-
Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Analysis : Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
Data Interpretation
-
Expected Molecular Ion : The molecular formula for 3-amino-4-methyl-4'-methoxybiphenyl is C₁₃H₁₃NO.[10] The expected monoisotopic mass is approximately 199.0997 g/mol .[11] In positive ion mode, the expected peak would be [M+H]⁺ at m/z 200.1075.
-
Fragmentation Pattern : While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation pattern can provide additional structural information. For biphenyl derivatives, cleavage of the bond between the two phenyl rings is a common fragmentation pathway.[12][13]
Comparison of Ionization Techniques for Biphenyl Derivatives
| Technique | Principle | Advantages for Biphenyls | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the molecule. | Produces extensive, reproducible fragmentation patterns useful for library matching. | May not show a molecular ion for fragile molecules. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. | Gentle technique, usually produces a clear molecular ion ([M+H]⁺ or [M-H]⁻). | Fragmentation is often limited. |
| Chemical Ionization (CI) | Reagent gas ions ionize the analyte. | Softer than EI, often provides a clear molecular ion. Fragmentation can be controlled.[12] | Spectra can be more complex than ESI. |
Part 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward method to confirm the presence of the key functional groups: the primary amine (-NH₂) and the ether (-O-CH₃).
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation
The presence of the following characteristic absorption bands would provide strong evidence for the proposed structure:
-
N-H Stretching : Two distinct peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine.[14][15][16]
-
C-N Stretching : Aromatic amines typically show a strong band in the region of 1250-1335 cm⁻¹.[14]
-
C-O Stretching : Aromatic ethers exhibit a strong C-O stretching band around 1250 cm⁻¹.[17][18]
-
Aromatic C-H Stretching : Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending : Bands in the 1450-1600 cm⁻¹ region.
Visualizing the Combined Analytical Evidence
Caption: A logical diagram showing how multiple analytical techniques converge to validate the structure.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying and interpreting the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a comprehensive and irrefutable structural assignment for 3-amino-4-methyl-4'-methoxybiphenyl can be achieved. Each technique provides a unique and complementary piece of the puzzle. The 1D and 2D NMR experiments establish the precise connectivity of the carbon and proton framework. High-resolution mass spectrometry confirms the elemental composition, and IR spectroscopy verifies the presence of the key functional groups. This multi-faceted approach represents a self-validating system, ensuring the highest level of scientific integrity for researchers and drug development professionals.
References
-
Conformational analysis of biphenyls using 13C NMR spectroscopy. Scilit. [Link]
-
Torsion sensitivity in NMR of aligned molecules: study on various substituted biphenyls. Wiley Online Library. [Link]
-
The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. [Link]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry. [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]
-
Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
IR: amines. University of Calgary. [Link]
-
The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. [Link]
-
3-Amino-4-Methoxybiphenyl 98.0%. PureSynth. [Link]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]
-
Biphenyl. NIST WebBook. [Link]
-
Supporting Information. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP012337. MassBank. [Link]
-
Bifunctional compounds. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Bifunctional Organic Compounds. Scribd. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. The Royal Society of Chemistry. [Link]
-
Spectroscopy of Ethers. OpenStax. [Link]
-
Synthesis of 4-methoxybiphenyl. PrepChem.com. [Link]
-
4-Amino-4'-methoxybiphenyl. PubChem. [Link]
-
HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]
-
Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. [Link]
-
Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
-
Bifunctionality. Wikipedia. [Link]
-
3-Methoxy-4'-methylbiphenyl. PubChem. [Link]
-
Basics of Organic Chemistry- Lesson 8 IUPAC Nomenclature of bifunctional compounds-Preference order. YouTube. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
- 3-Amino-4-methoxy acetanilide (II) preparation method.
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. Mass of biphenyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. Conformational analysis of biphenyls using 13C NMR spectroscopy | Scilit [scilit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pure-synth.com [pure-synth.com]
- 11. 4-Amino-4'-methoxybiphenyl | C13H13NO | CID 2759564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-(4-Methoxyphenyl)-2-methylaniline and Related Anilines
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-(4-Methoxyphenyl)-2-methylaniline. In the absence of direct experimental data for this specific molecule, this document serves as a predictive comparison, drawing upon established principles of UV-Vis spectroscopy and empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization and quantification of aromatic amines.
Introduction: The Significance of UV-Vis Spectroscopy in Aromatic Amine Analysis
UV-Vis spectroscopy is a cornerstone analytical technique in organic chemistry, providing valuable insights into the electronic structure of molecules. For aromatic compounds such as anilines, the absorption of UV-Vis radiation corresponds to electronic transitions, primarily π → π* and n → π* transitions of the benzene ring and the non-bonding electrons of the amino group. The position of the maximum absorbance (λmax) is highly sensitive to the molecular architecture, particularly the nature and position of substituents on the aromatic ring. These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to predictable shifts in the λmax.
An auxochrome, a functional group attached to a chromophore, can alter the wavelength and intensity of absorption. For instance, the presence of an auxochrome like a hydroxyl (-OH) or methoxy (-OCH3) group can cause a bathochromic (red) shift to a longer wavelength.[1] Conversely, the removal of conjugation or changes in the solvent can lead to a hypsochromic (blue) shift to a shorter wavelength.[2][3]
Comparative Analysis of UV-Vis Absorption Maxima
To predict the UV-Vis absorption characteristics of this compound, we will compare the experimentally determined λmax values of its constituent structural motifs and related aniline derivatives.
| Compound | Structure | Solvent | λmax (nm) | Reference |
| Aniline | C₆H₅NH₂ | Not Specified | 280 | |
| 2-Methylaniline (o-Toluidine) | CH₃C₆H₄NH₂ | Not Specified | ~285-290 (predicted) | [4] |
| 4-Methoxyaniline (p-Anisidine) | CH₃OC₆H₄NH₂ | Not Specified | ~290-300 (predicted) | [5] |
| This compound | CH₃OC₆H₄-C₆H₃(CH₃)NH₂ | Ethanol (predicted) | ~300-320 (predicted) | N/A |
Rationale for the Predicted λmax of this compound:
The structure of this compound incorporates several features that are expected to influence its UV-Vis absorption spectrum:
-
Aniline Core: The fundamental chromophore is the aniline moiety, which typically exhibits a λmax around 280 nm.
-
Methyl Group (-CH₃): The ortho-methyl group is a weak auxochrome and is expected to cause a slight bathochromic shift relative to aniline.
-
Methoxyphenyl Group (-C₆H₄OCH₃): This is the most influential substituent. The methoxy group is a strong auxochrome, and the entire methoxyphenyl group extends the conjugated π-system of the aniline ring. This extended conjugation significantly lowers the HOMO-LUMO energy gap, resulting in a substantial bathochromic shift.[1]
Considering these factors, the λmax of this compound is predicted to be at a longer wavelength than both 2-methylaniline and 4-methoxyaniline, likely in the range of 300-320 nm in a polar protic solvent like ethanol.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section outlines a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption spectrum of an aromatic amine.
Materials and Instrumentation
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol (or other suitable solvent).
-
Analyte: this compound (or other aromatic amine).
-
Volumetric flasks and pipettes.
Experimental Workflow
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Methoxy-Methyl-Biphenylamines
Abstract
The robust quality control of Active Pharmaceutical Ingredients (APIs), such as methoxy-methyl-biphenylamines, is foundational to drug safety and efficacy. A critical component of this is the precise quantification of elemental impurities, which can originate from catalysts, raw materials, or manufacturing processes.[1][2][3] This guide provides a comprehensive comparison of elemental analysis standards, offering researchers and drug development professionals a framework for selecting and implementing the most appropriate standards for their analytical workflows. We will delve into the regulatory landscape, compare commercially available and certified reference materials, and provide a detailed, field-proven experimental protocol for the analysis of methoxy-methyl-biphenylamines using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The Imperative for Elemental Impurity Analysis in Drug Development
Elemental impurities pose a significant risk in pharmaceutical products, potentially interfering with drug efficacy or causing direct toxic effects in patients.[1][4] For this reason, global regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.), have established stringent guidelines to control their presence.[4][5] The ICH Q3D guideline, implemented through USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, and Ph. Eur. chapters 5.20 and 2.4.20, has replaced outdated colorimetric tests with modern, instrument-based methods like ICP-MS and ICP-OES.[1][4][6]
Methoxy-methyl-biphenylamines, a class of compounds often synthesized using metal catalysts (e.g., palladium, platinum), require rigorous testing to ensure these and other elemental impurities are below toxicologically safe limits.[2] The selection of high-quality, appropriate analytical standards is not merely a procedural step but the very cornerstone of an accurate and compliant analysis.
The Regulatory Framework: Defining the Targets
The ICH Q3D guideline provides a risk-based approach to controlling elemental impurities and classifies them based on their toxicity and likelihood of occurrence.[7][8] This classification dictates the minimum requirements for a risk assessment.
| Class | Elements | Toxicological Concern | Requirement in Risk Assessment |
| Class 1 | As, Cd, Hg, Pb | Human toxicants. | Must be evaluated for all drug products.[7][8] |
| Class 2A | Co, Ni, V | High probability of occurrence in drug products. | Must be evaluated for all drug products.[7][8] |
| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Reduced probability of occurrence; risk assessment required only when intentionally added.[7][8] | |
| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Relatively low toxicity by the oral route of administration. | Risk assessment required based on route of administration and other factors.[7] |
This table summarizes the ICH Q3D classification of elemental impurities, which forms the basis for risk assessment in pharmaceutical products.
A Comparative Guide to Elemental Analysis Standards
The accuracy of any elemental impurity analysis is directly traceable to the quality of the reference standards used for instrument calibration and method validation. The choice of standard depends on the analytical objective, required traceability, and laboratory workflow.
| Standard Type | Description | Advantages | Disadvantages | Best For |
| Certified Reference Materials (CRMs) | Produced by National Metrology Institutes (e.g., NIST).[9] Possess the highest metrological quality with a certificate stating property values, uncertainty, and metrological traceability.[9] | Highest level of accuracy and traceability. Ideal for validating in-house methods and qualifying secondary standards. | Limited availability for certain elements/matrices. Higher cost. Not typically used for routine daily calibration. | Method validation, establishing traceability of in-house standards, and resolving analytical disputes. |
| Commercial Multi-Element Standards | Solutions containing multiple elements from commercial suppliers (e.g., AccuStandard, Merck, SPEX).[5][10][11] Often formulated to match USP/ICH guidelines. | Convenient for routine analysis. Cost-effective for multi-element screening. Reduces preparation time and potential for error. | Potential for inter-element instabilities or spectral interferences. May not perfectly match complex sample matrices. | Daily instrument calibration, routine quality control, and screening studies. |
| Commercial Single-Element Standards | Solutions containing a single certified element.[11] | High flexibility for creating custom mixtures. Ideal for troubleshooting interferences or for analyzing a limited number of elements. Stable for longer periods. | More labor-intensive and higher potential for error when preparing multi-element working standards. | Custom standard preparation, method development, and analysis of a small, specific set of elements. |
| In-House Prepared Standards | Standards prepared internally from pure elemental materials. | Full control over the matrix and concentration. Can be tailored to unique or complex sample matrices. | Requires rigorous validation and verification against a CRM. High potential for significant error if not prepared and characterized correctly. | Highly specialized applications where commercial standards are unavailable or unsuitable for the sample matrix. |
Workflow for Standard Selection and Implementation
Choosing the correct standard is a critical decision point that impacts the entire analytical outcome. The following workflow provides a logical pathway for this process.
Caption: Workflow for selecting and using elemental analysis standards.
Experimental Protocol: Elemental Analysis of Methoxy-Methyl-Biphenylamines by ICP-MS
This protocol describes a self-validating system for the quantitative determination of elemental impurities in a methoxy-methyl-biphenylamine API, grounded in the principles of USP <233>.
Materials and Reagents
-
Standards: Commercially available multi-element standards for oral drug products, traceable to NIST SRMs.[5][10] Example: USP 232 Oral Mix 1, 2A, 2B.
-
Internal Standard (ISTD): Multi-element mix containing elements not expected in the sample and covering a range of masses and ionization potentials (e.g., Sc, Ge, Y, In, Tb, Bi).[12]
-
Acids: High-purity, trace-metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).
-
Water: Deionized water, >18 MΩ·cm resistivity.
-
Sample: Homogenized methoxy-methyl-biphenylamine powder.
Sample and Standard Preparation Workflow
Caption: Experimental workflow from sample preparation to analysis.
Step-by-Step Methodology
-
Sample Preparation (Microwave Digestion):
-
Rationale: Methoxy-methyl-biphenylamines are organic molecules that must be completely broken down (digested) to liberate the elements for analysis. Closed-vessel microwave digestion using strong acids is the preferred method as it ensures complete dissolution and prevents the loss of volatile elements.[13][14]
-
Procedure:
-
Accurately weigh approximately 0.2 g of the homogenized API into a clean microwave digestion vessel.
-
Carefully add 5 mL of trace-metal grade HNO₃ and 1 mL of trace-metal grade HCl.
-
Allow the sample to pre-react for 15 minutes in a fume hood.
-
Seal the vessels and place them in the microwave digestion system. Use a program that slowly ramps the temperature to 200°C and holds for 20 minutes to ensure complete digestion.
-
After cooling, carefully open the vessels and quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to volume with deionized water. This solution now has a final acid concentration of approximately 10% HNO₃ and 2% HCl.
-
-
-
Calibration Standard Preparation:
-
Rationale: Instrument calibration is performed using a series of standards of known concentration that bracket the expected concentration of the analyte in the sample. USP <233> uses the concept of 'J', which is the concentration of the target element in the analytical solution, corresponding to its Permitted Daily Exposure (PDE).[15][16]
-
Procedure:
-
Using the commercial multi-element stock standards, prepare a series of calibration standards in a matrix that matches the diluted sample digest (e.g., 10% HNO₃ / 2% HCl).
-
Typical calibration points could be a blank, 0.5J, 1.0J, and 1.5J for each target element.
-
-
-
ICP-MS Analysis and Validation:
-
Rationale: ICP-MS is the recommended technique due to its high sensitivity and ability to measure multiple elements simultaneously at the trace levels required by regulations.[2][6] An internal standard is introduced online to correct for instrument drift and sample matrix effects.[12][14][17]
-
Procedure:
-
Set up the ICP-MS instrument according to the manufacturer's recommendations. Use an instrument configuration that can mitigate common polyatomic interferences (e.g., a collision/reaction cell).[14]
-
Introduce the internal standard solution into the sample stream using a T-piece and a peristaltic pump.
-
Analyze the calibration blank and standards to generate a calibration curve for each element. The correlation coefficient (r) should be >0.995.
-
Analyze the prepared sample solutions.
-
Validation - Accuracy: Analyze a spiked sample. Prepare a sample digest as in step 1, but before the final dilution, add a known amount of the multi-element standard (e.g., to achieve a final concentration of 1.0J). The recovery should be within 70-150% as per USP <233> requirements.[18]
-
Validation - Precision: Analyze six independent preparations of the same API sample. The relative standard deviation (RSD) should not exceed 20%.[18]
-
-
Conclusion
The selection of an appropriate elemental analysis standard is a foundational requirement for ensuring the safety and quality of methoxy-methyl-biphenylamines and other APIs. While Certified Reference Materials from bodies like NIST provide the highest level of metrological traceability for method validation, high-quality commercial multi-element standards are a convenient and reliable choice for routine calibration and quality control.[9][10][11] A successful analysis hinges not only on the standard itself but on a holistic approach that includes a robust sample preparation method, a validated analytical procedure, and a thorough understanding of the regulatory landscape defined by ICH Q3D, USP <232>, and USP <233>. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can build a self-validating and compliant system for the accurate quantification of elemental impurities.
References
- SCP Science. (n.d.). USP232/ICH Q3D STANDARDS.
- Jordi Labs. (n.d.). USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products.
- Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits.
- ECA Academy. (2019, October 16). Ph. Eur. 2.4.20. Determination of elemental impurities.
- European Directorate for the Quality of Medicines & HealthCare. (2019, November 14). Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities.
- Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
- GBA Pharma Labs. (n.d.). Elemental Impurities Testing.
- AccuStandard. (n.d.). USP 232 Elemental Impurities - Multi-Element - ICP Standards - Inorganic.
- Fisher Scientific. (n.d.). USP <232>, <233> & <2232> Elemental Impurities.
- Thermo Fisher Scientific. (2022, June 9). Analysis of elemental impurities in pharmaceutical products by ICP-MS.
- LabAnalysis. (n.d.). Ph. Eur. general chapter 2.4.20. Determination of elemental impurities.
- International Journal of Pharmaceutics & Drug Analysis. (2018, March 23). The Recent Challenge for the Pharmaceutical Industries – ICH Q3D Elemental Impurities.
- Merck Millipore. (n.d.). Inorganic Elemental Impurity Mix Standards.
- ResearchGate. (2025, August 5). Recent advances in the determination of elemental impurities in pharmaceuticals - Status, challenges and moving frontiers.
- Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements.
- Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique.
- Journal of Analytical Atomic Spectrometry. (n.d.). Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS.
- PMC. (n.d.). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects.
- AELAB. (2025, August 18). How ICP-MS is Applied in Pharmaceutical Quality Control.
- AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
Sources
- 1. The Recent Challenge for the Pharmaceutical Industries â ICH Q3D Elemental Impurities - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. gba-group-pharma.com [gba-group-pharma.com]
- 5. accustandard.com [accustandard.com]
- 6. USP <232> - Analytik Jena [analytik-jena.com]
- 7. scpscience.com [scpscience.com]
- 8. jordilabs.com [jordilabs.com]
- 9. Ph. Eur. 2.4.20. Determination of elemental impurities - ECA Academy [gmp-compliance.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. labanalysis.it [labanalysis.it]
Definitive Guide: Reference Standard Qualification for 5-(4-Methoxyphenyl)-2-methylaniline
Executive Summary
5-(4-Methoxyphenyl)-2-methylaniline is a critical biaryl amine intermediate, often implicated in the synthesis of SGLT2 inhibitors or specific kinase inhibitors via Suzuki-Miyaura coupling. Due to its aniline moiety, it carries potential genotoxic risks (GTI), necessitating rigorous control strategies (often <10 ppm).
Unlike common excipients or APIs, a pharmacopoeial reference standard (USP/EP) for this specific intermediate rarely exists. This guide objectively compares the available alternatives—Commercial Research Grade Materials vs. In-House Certified Primary Standards —and provides the experimental framework to elevate the former to the latter using Quantitative NMR (qNMR) and orthogonal chromatography.
Part 1: The Analytical Challenge
The structural specificity of this compound presents unique challenges:
-
Regio-Isomerism: Synthetic routes often yield isomers (e.g., 4-(4-methoxyphenyl)-2-methylaniline) that are difficult to resolve on standard C18 columns.
-
Salt Formation: As an amine, it readily forms salts (hydrochlorides, triflates) during isolation, which standard HPLC "Area %" analysis fails to detect, leading to gross potency overestimation.
-
Stability: Biaryl anilines are prone to oxidative degradation (N-oxide formation) upon air exposure.
Part 2: Comparative Analysis of Reference Standard Types
This section compares the three tiers of standards available to the analytical chemist.
| Feature | Tier 1: Commercial Research Grade | Tier 2: In-House Primary Standard (Recommended) | Tier 3: Secondary Working Standard |
| Source | Custom Synthesis House / Catalog Vendor | Characterized internally from Tier 1 material | Bulk material calibrated against Tier 2 |
| Purity Assignment | HPLC Area % (Flawed) | Mass Balance or qNMR (Absolute) | HPLC Assay (Relative) |
| Traceability | None or Batch-Specific | SI-Traceable (via NIST/BIPM internal std) | Traceable to Tier 2 |
| Uncertainty | Unknown | Calculated (e.g., ± 0.5%) | Calculated (e.g., ± 1.0%) |
| Risk Factor | High: Ignores water, solvents, and inorganics. | Low: Accounts for all impurities. | Medium: Dependent on Tier 2 stability. |
| Use Case | Initial R&D, qualitative ID. | Release testing, GTI quantification. | Routine QC, method validation. |
Critical Insight: Relying on Tier 1 "98% purity" claims for quantitative impurity calculations can result in a 2–10% error in potency , potentially causing regulatory non-compliance during GTI risk assessment.
Part 3: Experimental Validation Protocols
To establish a Tier 2 Primary Standard , you must validate identity and quantify potency.
Protocol A: Structural Identification & Regio-Specificity (NMR)
Objective: Confirm the 5-position substitution and rule out isomers.
-
Solvent: DMSO-d6 (prevents amine proton exchange).
-
Instrument: 400 MHz or higher.
-
Key Diagnostic Signals (Expectation):
-
Methyl Group: Singlet at
~2.1 ppm (3H). -
Methoxy Group: Singlet at
~3.8 ppm (3H). -
Ring A (Aniline core): Look for a specific coupling pattern. The proton at position 6 (ortho to methyl) should show a doublet. The proton at position 4 (ortho to biaryl bond) should show a doublet of doublets.
-
Critical Differentiator: If the biaryl coupling occurred at position 4 (impurity), the splitting pattern on the aniline ring would change to a singlet or tight doublet system distinct from the 1,2,5-substitution pattern.
-
Protocol B: Absolute Potency via qNMR (The "Gold Standard")
Objective: Assign a purity value traceable to SI units, independent of UV response factors.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Reasoning: High purity, non-hygroscopic, distinct singlet at
6.2 ppm (does not overlap with biaryl aromatics).
-
-
Workflow:
-
Weighing: Accurately weigh ~10 mg of Sample and ~10 mg of IS into the same vial using a micro-balance (readability 0.001 mg).
-
Solvation: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be > 5
T1 to ensure full relaxation for quantitation). -
Scans: 16 or 32.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[1][2][3][4]
-
Protocol C: Chromatographic Purity (HPLC-UV-MS)
Objective: Quantify organic impurities for Mass Balance confirmation.[5]
-
Column: C18 Shielded Phase (e.g., Waters XBridge Phenyl or C18), 150 x 4.6 mm, 3.5 µm.
-
Why: Phenyl phases offer superior selectivity for biaryl isomers via pi-pi interactions.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Acidic pH keeps aniline protonated, improving peak shape).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and MS (ESI+, Scan 150-500 m/z).
-
System Suitability: Resolution (
) > 2.0 between the Main Peak and the nearest eluting isomer.
Part 4: Visualization of Qualification Workflow
The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.
Figure 1: Decision tree for converting crude vendor material into a certified primary reference standard.
Part 5: Data Presentation & Specifications
When generating the Certificate of Analysis (CoA) for your new standard, the data must be tabulated as follows to ensure audit readiness.
Table 1: Recommended Specification for In-House Primary Standard
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Off-white to tan solid | Anilines darken upon oxidation. |
| Identification | 1H NMR | Conforms to structure; No isomer peaks. | Specificity against regio-isomers. |
| Mass Identification | LC-MS (ESI+) | [M+H]+ = 214.1 ± 0.5 Da | Molecular weight confirmation. |
| Organic Purity | HPLC-UV (254 nm) | Limits related substances. | |
| Residual Solvents | GC-Headspace | Report Value (ppm) | Required for Mass Balance calc. |
| Water Content | Karl Fischer (KF) | Report Value (%) | Required for Mass Balance calc. |
| Assay (Potency) | qNMR | Report Value (w/w%) | The Certified Use Value. |
| Uncertainty | Statistical | Defines confidence interval. |
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] USP-NF. Link
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6]Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Al-Deen, T. S., et al. (2002). "Validation of Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy as a Primary Ratio Analytical Method." Accreditation and Quality Assurance, 7, 233-241. Link
-
ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. canyonlabs.com [canyonlabs.com]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Methoxyphenyl)-2-methylaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(4-Methoxyphenyl)-2-methylaniline, a substituted aromatic amine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure a self-validating system of safety and compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is critical to handling and disposing of it safely. This compound, like many substituted anilines, is classified as a hazardous substance. Its primary risks stem from its toxicity and irritant properties. Aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1]
This specific compound is harmful if swallowed and causes significant skin and eye irritation.[2] Inhalation may also lead to respiratory irritation.[2] Therefore, the fundamental principle of its disposal is isolation and containment to prevent human exposure and environmental release.
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | невроятно | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | невроятно | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | невроятно | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | невроятно | [2] |
| Environmental Hazard | Aromatic amines can be highly toxic to aquatic life.[1] | невроятно | [1][4] |
Core Disposal Workflow: A Step-by-Step Procedural Guide
Disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6] Evaporation in a fume hood is not a permissible disposal method.[6][7] The only acceptable method is collection for disposal by a licensed hazardous waste management company or your institution's Environmental Health & Safety (EHS) department.[2][8][9]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene). Nitrile may have limited resistance; double-gloving is recommended for splash protection.[5] | Prevents skin absorption, as aromatic amines are readily absorbed through the skin.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes that can cause serious eye irritation. |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
Step 2: Waste Segregation and Collection
Collect all waste containing this compound—including pure compound, contaminated solutions, and rinsate from cleaning glassware—in a designated hazardous waste container.[5]
-
Incompatibility Alert: Do not mix this waste with incompatible materials. Store separately from strong oxidizing agents and strong acids to prevent potentially violent reactions.[5][10]
Step 3: Containerization
Select a container that is in good condition and compatible with the chemical.
-
For Liquids: Use a sealable, leak-proof container designed for liquid waste. Polyethylene containers are often suitable.[5][11]
-
For Solids: Use a wide-mouth, screw-cap container to allow for easy addition of waste.
-
Container Integrity: Ensure the container is not damaged. Never use food-grade containers like milk jugs.[11] The container must be kept closed at all times except when adding waste.[6][7][11]
Step 4: Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[6]
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]
-
A clear list of the associated hazards: "Toxic," "Irritant" .[7]
-
The date the container becomes full.[7]
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of waste generation.
-
It should be clearly marked with a sign.[5]
-
Store the container within secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]
Step 6: Arranging for Final Disposal
Once the waste container is full, complete the date on the hazardous waste tag. Contact your institution's EHS department or a certified hazardous waste contractor to arrange for pickup and disposal.[6][9] Do not transport hazardous waste outside of your laboratory.[6]
Disposal Decision Workflow
Caption: Workflow for the safe collection and disposal of this compound waste.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely. The cleanup materials themselves must be treated as hazardous waste.[6]
-
For Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or spill pillows.[1]
-
Carefully sweep or scoop the absorbent material into a designated container for hazardous waste.[2]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label the waste container appropriately and place it in the SAA.
-
-
For Large Spills:
Conclusion
The proper disposal of this compound is not merely a suggestion but a regulatory and ethical necessity. By adhering to this protocol—grounded in a thorough understanding of the compound's hazards—researchers can protect themselves, their colleagues, and the environment. The core principles are immutable: never dispose of this chemical via standard waste streams, always use appropriate PPE, and ensure every waste container is properly segregated, contained, labeled, and transferred to a certified disposal authority.
References
-
U.S. Environmental Protection Agency. (1988). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register. [Link]
-
ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Washington State University Environmental Health & Safety. Aniline Safety Information. Retrieved from WSU EHS. [Link]
-
SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from SKC Inc. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-methoxy-5-methylaniline. Retrieved from Cole-Parmer. [Link]
-
Georganics. 4-Methoxy-2-methylaniline - High purity. Retrieved from Georganics. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. NJ.gov. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from Purdue University. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]
-
s d fine-chem limited. Safety Data Sheet: n-methylaniline. Retrieved from sdfine.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. vumc.org [vumc.org]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. international.skcinc.com [international.skcinc.com]
- 9. newcomersupply.com [newcomersupply.com]
- 10. fishersci.com [fishersci.com]
- 11. pfw.edu [pfw.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Methoxyphenyl)-2-methylaniline
Hazard Assessment: Understanding the Risk Profile
Substituted anilines as a class of compounds present significant health hazards.[3][4][5] The known risks associated with analogous compounds form the basis of our safety recommendations.
-
Acute Toxicity: Similar aromatic amines are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][6] Exposure can lead to systemic effects.
-
Skin and Eye Irritation: Direct contact is known to cause skin and serious eye irritation.[1][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][6][7]
-
Long-Term Effects: Some substituted anilines and their metabolites are suspected carcinogens.[3][4][7] Chronic exposure may also lead to effects on the blood, such as the formation of methaemoglobin.[5]
Given these potential hazards, all handling of 5-(4-Methoxyphenyl)-2-methylaniline must be conducted with the assumption that it is a hazardous substance.
Primary Lines of Defense: Engineering and Administrative Controls
Before selecting PPE, which serves as the final barrier, robust engineering and administrative controls must be implemented.
-
Ventilation: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.[1][2]
-
Designated Area: A specific area within the laboratory should be designated for working with this and other high-hazard compounds. This area should be clearly marked.
-
Safe Handling Practices: Avoid the formation of dust when handling the solid.[1] Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1][2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of the specific tasks being performed. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety glasses with side shields and a face shield | Double-gloving: Nitrile inner, chemical-resistant outer (e.g., neoprene or butyl rubber) | Full-length lab coat, buttoned | Required if not in a fume hood: NIOSH-approved respirator with particulate filter (N95 or higher).[1] |
| Preparing Solutions | Chemical splash goggles | Double-gloving: Nitrile inner, chemical-resistant outer | Chemical-resistant apron over a full-length lab coat | Recommended: NIOSH-approved respirator with organic vapor cartridges and particulate pre-filters. |
| Reaction & Work-up | Chemical splash goggles | Chemical-resistant gloves (prolonged contact may require thicker gloves like butyl rubber) | Full-length lab coat | Required if there is any risk of exposure outside a fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls (e.g., Tychem®) | Required: Full-face respirator with organic vapor/particulate cartridges or SCBA for large spills.[8] |
Rationale for PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes. A face shield should be worn over goggles during tasks with a higher splash risk, such as weighing solids or cleaning up spills.[8]
-
Hand Protection: Aromatic amines can be absorbed through the skin.[5] Double-gloving provides an extra layer of protection. The outer glove should be selected for its high resistance to chemicals. Nitrile gloves offer good initial protection but may degrade with prolonged contact. Always check gloves for integrity before and during use.[8][9]
-
Body Protection: A buttoned, full-length lab coat is the minimum requirement.[10] For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional barrier. For emergencies like large spills, a fully encapsulated suit may be necessary.[8][10]
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection is a crucial secondary defense. A NIOSH-approved respirator with the correct cartridges is necessary if engineering controls are not available or may be insufficient.[1][11]
Procedural Workflow for Safe Handling
The following diagram and steps outline the complete workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, solvents) inside the fume hood.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the solid compound, minimizing the creation of dust.
-
Slowly add the solid to the solvent in your reaction vessel.
-
Ensure the container is sealed before removing it from the fume hood if necessary.
-
-
Decontamination:
-
All non-disposable items (glassware, spatulas) must be decontaminated. Rinsing with a dilute acid solution (e.g., 5% HCl) to protonate the amine, followed by appropriate solvent rinses (e.g., ethanol, acetone), is a recommended practice.
-
Wipe down the surfaces of the fume hood and any contaminated equipment.
-
-
Disposal:
-
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated solid hazardous waste container.[1][12]
-
Collect all liquid waste containing the compound in a properly labeled hazardous liquid waste container.[2][13]
-
Waste containers must be kept closed and stored in a designated satellite accumulation area.[1][2] Follow all institutional and local regulations for hazardous waste disposal.[12]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[1] Seek immediate medical attention.[15]
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- SAFETY DATA SHEET - 5-Methoxy-2-methylaniline. (2025, December 22). Fisher Scientific.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
- SAFETY DATA SHEET - N-Methylaniline. (2024, April 29). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Triethoxy(4-methoxyphenyl)silane. (2019, July 5). Santa Cruz Biotechnology.
- Anhydrous Ammonia PPE. (2020, November 18). YouTube.
- Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism. (2022, August 24). ACS Publications.
- 4-(3-Methoxyphenyl)aniline. (n.d.). PubChem.
- Emergency Response & PPE - Ammonia Refrigeration PSM. (2020, March 9). Vertex AI Search.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- 4-Methoxyaniline Formula. (n.d.). ECHEMI.
- Safety data sheet - 2,4,5-trimethylaniline. (2019, May 9). CPAChem.
- SAFETY DATA SHEET - 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. (n.d.). BLD Pharmatech.
- Safety data sheet - Brezza. (2024, July 24). BASF.
- Safety data sheet - 5-Chloro-2-methylaniline. (2024, August 20). CPAchem.
- SAFETY DATA SHEET - 3-Methoxy-N-(4-methoxyphenyl)aniline. (2018, October 3). TCI Chemicals.
- SAFETY DATA SHEET - 4,4'-Dimethoxydiphenylamine. (2024, September 7). Sigma-Aldrich.
- 2-Methoxyaniline. (2021, August 9). PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. 4-(3-Methoxyphenyl)aniline | C13H13NO | CID 2759561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. velsafe.com [velsafe.com]
- 9. youtube.com [youtube.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. bg.cpachem.com [bg.cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
